2,5-Bis(2-methoxyethoxy)terephthalaldehyde
Description
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Properties
IUPAC Name |
2,5-bis(2-methoxyethoxy)terephthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-3-5-19-13-7-12(10-16)14(8-11(13)9-15)20-6-4-18-2/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXWISUXODOGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1C=O)OCCOC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Oligoether-Functionalized Terephthalaldehyde Derivatives for COF Synthesis: A Technical Guide
Executive Summary: The "Soft-Rigid" Hybrid Paradigm
The integration of flexible oligoether (polyethylene glycol-like) side chains into rigid Covalent Organic Frameworks (COFs) represents a critical evolution in reticular chemistry. While traditional COFs excel in gas storage due to high surface area, they often fail in solid-state electrolyte and drug delivery applications due to poor ion conductivity and biological incompatibility.
By functionalizing the terephthalaldehyde linker with oligoether chains (e.g., 2,5-bis(2-methoxyethoxy)terephthalaldehyde), we engineer a "soft" environment within the rigid crystalline pores. This modification:
-
Enhances Ion Transport: Creates solvating channels for Li+ hopping (Solid Polymer Electrolytes).
-
Improves Biocompatibility: Mimics PEGylation, reducing protein adsorption for drug delivery vectors.
-
Modulates Solubility: Increases the solubility of the aldehyde monomer, facilitating cleaner polymerization kinetics.
This guide details the synthesis, assembly, and validation of these advanced materials.
Part 1: Monomer Engineering
Synthesis of this compound (BMETA)
The quality of the COF is strictly limited by the purity of the linker. The target is to alkylate 2,5-dihydroxyterephthalaldehyde (DHTA) with an oligoether halide.
1.1 Reaction Mechanism & Workflow
The synthesis relies on a Williamson ether substitution.[1][2][3] The choice of base and solvent is critical to prevent the Cannizzaro reaction (aldehyde disproportionation) or incomplete alkylation.
Figure 1: Synthetic pathway for the BMETA linker via Williamson ether synthesis.
1.2 Step-by-Step Protocol
Reagents:
-
2,5-Dihydroxyterephthalaldehyde (DHTA): 1.0 eq
-
1-Bromo-2-(2-methoxyethoxy)ethane: 3.0 eq (Excess required to drive kinetics)
-
Potassium Carbonate (K₂CO₃): 4.0 eq (Anhydrous)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
Procedure:
-
Activation: In a dried round-bottom flask, dissolve DHTA (1.66 g, 10 mmol) and K₂CO₃ (5.52 g, 40 mmol) in DMF (50 mL). Stir at room temperature for 30 minutes under N₂ atmosphere. Why: This ensures formation of the phenoxide anion before introducing the electrophile, reducing side reactions.
-
Alkylation: Add the bromide (3.0 eq) dropwise via syringe.
-
Reflux: Heat the mixture to 80°C for 24 hours. Note: Do not exceed 100°C; high temperatures can degrade the aldehyde groups.
-
Quench & Precipitation: Pour the cooled reaction mixture into 300 mL of ice water. The product should precipitate as a yellow solid.
-
Purification (Critical): Filter the solid. Recrystallize from hot Ethanol.
-
Self-Validating Check: If the product remains sticky/oily, it indicates residual DMF or mono-alkylated impurities. Repeat recrystallization until a distinct crystalline powder is obtained.
-
1.3 Structural Validation (NMR)
Before proceeding to COF synthesis, confirm the structure.
-
¹H NMR (CDCl₃): Look for the aldehyde singlet at ~10.5 ppm .
-
Aromatic Protons: Singlet at ~7.5 ppm .
-
Ether Chains: Multiplets between 3.5–4.3 ppm .
-
Key Indicator: Integration of the aldehyde proton vs. the aromatic proton must be exactly 1:1. Any deviation suggests oxidation to carboxylic acid.
Part 2: Reticular Synthesis (COF Assembly)
Solvothermal Condensation with TAPB
We will synthesize a hexagonal COF (analogous to COF-1 or TP-COF) using BMETA and 1,3,5-Tris(4-aminophenyl)benzene (TAPB).
2.1 The Thermodynamic Challenge
Oligoether chains introduce steric bulk and entropy. If the reaction is too fast (kinetic control), the chains will entangle, resulting in an amorphous polymer. We must use thermodynamic control (reversible imine exchange) to allow error correction.
Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (n-BuOH).
-
o-DCB:[4] Solubilizes the rigid aromatic cores.
-
n-BuOH: Solubilizes the polar oligoether chains and aids in the reversible water removal.
2.2 Experimental Protocol
Reagents:
-
Linker A: BMETA (0.15 mmol)
-
Linker B: TAPB (0.10 mmol)
-
Solvent: o-DCB/n-BuOH (1:1 v/v, 3 mL total)
-
Catalyst: Aqueous Acetic Acid (6M, 0.3 mL)
Step-by-Step:
-
Charging: Load BMETA and TAPB into a Pyrex tube (10 mL volume). Add the solvent mixture.[1][2][3][5][6][7]
-
Sonication: Sonicate for 5 minutes until a homogeneous dispersion is formed.
-
Catalysis: Add the acetic acid catalyst. The solution may turn bright yellow/orange immediately (formation of amorphous imine networks).
-
Degassing (Crucial): Perform 3 cycles of Freeze-Pump-Thaw .
-
Causality: Oxygen oxidizes the amine to nitro-species, terminating the polymerization and darkening the crystal.
-
-
Sealing: Flame-seal the tube under vacuum (< 100 mTorr).
-
Crystallization: Place in an oven at 120°C for 72 hours. Do not disturb.
-
Harvesting: Open the tube. Filter the precipitate. Wash with THF and Acetone to remove unreacted monomers.
-
Activation: Soxhlet extraction with THF for 12 hours, followed by supercritical CO₂ drying (optional but recommended for maximum porosity).
Figure 2: Thermodynamic error-correction mechanism required to crystallize oligoether-functionalized COFs.
Part 3: Characterization & Data Interpretation
Functionalized COFs behave differently than bare COFs. Use this table to interpret your data.
| Technique | Expected Result | Troubleshooting / Insight |
| PXRD (Powder X-Ray Diffraction) | Strong low-angle peak (2θ ≈ 2-4° for (100) plane). | Broad Peaks? The oligoether chains are disrupting the layer stacking. Try a slower cool-down rate or increase the n-BuOH ratio to solvate chains better. |
| N₂ Isotherm (BET) | Type IV isotherm, but lower Surface Area (e.g., 600-1000 m²/g) compared to non-functionalized variants (2000+ m²/g). | Why lower? The oligoether chains occupy the pore volume. This is a feature, not a bug, for ion conduction. |
| FT-IR | Disappearance of N-H (~3300 cm⁻¹) and C=O (~1690 cm⁻¹). Appearance of C=N (~1620 cm⁻¹). | Residual C=O? Incomplete reaction. The pores might be blocked by unreacted aldehyde. |
| TGA (Thermal Analysis) | Stability up to ~300°C. | Weight loss between 300-400°C corresponds to the degradation of the ether side chains before the backbone collapses. |
Part 4: Applications in Drug Development & Batteries
Solid Polymer Electrolytes (Li-Ion Batteries)
The oligoether chains in the COF pores act as "solid solvents."
-
Mechanism: When doped with Lithium salts (LiTFSI), the Li+ ions dissociate from the anion and "hop" between the oxygen atoms of the oligoether chains within the ordered COF channels.
-
Advantage: Unlike amorphous PEO (polyethylene oxide), the COF prevents chain entanglement, maintaining open pathways for ion transport even at room temperature.
Biocompatible Drug Carriers
For the drug development audience, this material is a "Stealth COF."
-
PEGylation Effect: The surface oligoether chains reduce the adsorption of opsonins (blood proteins), thereby increasing the circulation half-life of the COF nanoparticle.
-
Loading: Hydrophobic drugs (e.g., Doxorubicin) can be loaded into the aromatic core, while the hydrophilic chains stabilize the dispersion in blood plasma.
References
-
Monomer Synthesis Foundation
- Williamson Ether Synthesis of substituted terephthalaldehydes.
-
Source:
-
COF Electrolytes (Key Mechanism)
-
An efficient lithium extraction pathway in covalent organic framework membranes.[8]
-
Source:
-
-
In-Situ Polymerization for Conductivity
-
In Situ Polymerization in COF Boosts Li-Ion Conduction in Solid Polymer Electrolytes.[9]
-
Source:
-
-
PEGylation Strategies for Frameworks
- Rational Design of PEG-Engineered Covalent Organic Framework Nanozymes.
-
Source: [10]
-
General COF Synthesis & Crystallinity Control
- Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities.
-
Source:
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. azom.com [azom.com]
- 10. pubs.acs.org [pubs.acs.org]
Difference between 2,5-dimethoxy and 2,5-bis(2-methoxyethoxy)terephthalaldehyde
Comparative Analysis: 2,5-Dimethoxy vs. 2,5-Bis(2-methoxyethoxy) Derivatives[1]
Executive Summary
In the development of Reticular Chemistry (COFs/MOFs) and Organic Electronics (OPVs/OLEDs), the electronic core of a linker defines its function, but the side chains define its processability and assembly .
This guide analyzes the critical divergence between two ubiquitous linkers:
-
2,5-Dimethoxyterephthalaldehyde (DMTA): The "Rigid Standard."[1] High crystallinity, low solubility, tight π-π stacking.[1]
-
2,5-Bis(2-methoxyethoxy)terephthalaldehyde (BMETA): The "Processable Variant."[1] Amphiphilic, high solubility, steric modulation of pore dynamics.
Part 1: Structural & Electronic Anatomy[1]
While both molecules share the same electron-deficient terephthalaldehyde core, their physicochemical behaviors are diametrically opposed due to the nature of the substituents at the 2,5-positions.
| Feature | DMTA (Methoxy) | BMETA (Methoxyethoxy) |
| Formula | ||
| Side Chain | ||
| Steric Bulk | Low (Planar conformation favored) | High (Rotational freedom, steric twist) |
| Solubility | Low (Soluble in hot CHCl3, DMF) | High (Soluble in MeOH, THF, DCM) |
| Electronic Effect | Electron Donating (+M Effect) | Electron Donating (+M), but chelation capable |
| Solid State | Crystalline Powder (MP: ~208°C) | Waxy Solid or Oil (MP: <80°C) |
The "Solvation Shell" Effect
-
DMTA relies on tight packing.[1] The methoxy groups are small enough to allow the benzene rings to stack in a nearly perfect "face-to-face" arrangement (Eclipsed stacking in COFs).[1] This leads to insolubility, often causing materials to crash out of solution before defect correction can occur.
-
BMETA introduces an "internal solvent" effect.[1] The ethoxy ether chain mimics polyethylene glycol (PEG).[1] This recruits solvent molecules around the linker, stabilizing the intermediate oligomers in solution. This extension of the solubility window is critical for growing large single crystals of Covalent Organic Frameworks (COFs).
Part 2: Divergent Synthetic Pathways[1]
Both molecules are synthesized from a common precursor: 2,5-dihydroxyterephthalaldehyde (DHTA) .[1] The divergence occurs at the alkylation step.
Mechanistic Insight
The synthesis relies on the Williamson Ether Synthesis . However, the choice of base and temperature is critical.
-
For DMTA: A "hard" methylating agent (MeI or DMS) is used.[1] The reaction is fast and driven by the high electrophilicity of the methyl group.
-
For BMETA: The alkyl halide (2-bromoethyl methyl ether) is less reactive and prone to elimination (E2) side reactions.[1] A catalyst (KI) and a specific base (K2CO3) are required to favor substitution (SN2) over elimination.[1]
Visualization: Synthesis Workflow
Figure 1: Divergent synthesis from the DHTA common intermediate. The choice of alkylating agent dictates the final physicochemical properties.
Part 3: Detailed Experimental Protocols
1. Synthesis of the Precursor (DHTA)
Note: While commercially available, in-house synthesis ensures fresh phenol groups, critical for the subsequent etherification.
-
Demethylation: Treat 2,5-dimethoxyterephthalaldehyde with
in at -78°C, warming to RT overnight. -
Quench: Pour into ice water. The yellow solid (DHTA) precipitates.[1]
-
Purification: Recrystallize from acetic acid.
2. Synthesis of BMETA (The "Soluble" Variant)
Rationale: We use Potassium Carbonate (
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with
. -
Charging: Add 2,5-dihydroxyterephthalaldehyde (1.66 g, 10.0 mmol),
(4.14 g, 30.0 mmol), and KI (0.16 g, 1.0 mmol). -
Solvent: Add anhydrous DMF (40 mL). Stir for 15 min to form the phenolate anion (color change to deep orange/red).
-
Alkylation: Add 1-bromo-2-methoxyethane (3.0 mL, 32.0 mmol) dropwise.
-
Reaction: Heat to 90°C for 24 hours. Critical: Do not exceed 100°C to prevent Cannizzaro disproportionation of the aldehydes.
-
Workup:
-
Purification: The crude is often a yellow oil. Purify via column chromatography (SiO2, Hexane:Ethyl Acetate 2:1).
Part 4: Application Case Study – Covalent Organic Frameworks (COFs)
The choice between DMTA and BMETA is the single most important factor in determining the crystallinity vs. stability trade-off in COF synthesis.
The "Crystallinity Conundrum"
-
DMTA-based COFs (e.g., Tp-OMe):
-
Mechanism: The small methoxy groups allow layers to stack perfectly (AA Stacking).
-
Result: Extremely high crystallinity but low surface area accessibility .[1] The layers pack so tightly that diffusion of guests into the pores is kinetically hindered.
-
Risk: Rapid precipitation leads to amorphous defects that cannot "heal" because the linker is too insoluble to re-dissolve.
-
-
BMETA-based COFs (e.g., COF-PEG):
-
Mechanism: The flexible ether chains act as "molecular bumpers." They prevent the layers from collapsing onto each other.
-
Result: "Slipped AA Stacking." The layers are slightly offset. This creates larger effective pore volumes and allows for "breathing" behaviors.[1]
-
Benefit: The high solubility of BMETA allows the COF formation to proceed under thermodynamic control (reversible Schiff-base formation), resulting in fewer defects.
-
Visualization: Impact on Assembly[1]
Figure 2: The structural consequences of side-chain engineering on COF assembly. BMETA introduces steric modulation that prevents pore collapse.
Conclusion
For researchers designing porous materials or sensing arrays:
-
Choose DMTA when mechanical rigidity and maximum thermal stability are required, and if the synthesis solvent (e.g., Mesitylene/Dioxane) can dissolve it at 120°C.
-
Choose BMETA when developing sensors for aqueous analytes (due to the hydrophilic side chain), or when the standard DMTA-COF yields amorphous powders. The BMETA side chain acts as a solubilizing anchor, permitting the slow, reversible chemistry necessary for defect-free crystallization.
References
-
Synthesis of Hydroxylated Precursors
-
Impact on COF Crystallinity
-
Alkoxy Side Chain Engineering
-
Solubility Data & Physical Properties
Sources
- 1. 121839-23-4 | 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalohydrazide - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Tuning Crystallinity and Stacking of Two-Dimensional Covalent Organic Frameworks through Side-Chain Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkoxy Side Chain Engineering in Metal-Free Covalent Organic Frameworks for Efficient Oxygen Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Stability of Methoxyethoxy-Substituted Terephthalaldehydes Under Acidic Conditions
[1]
Executive Summary
This technical guide analyzes the physiochemical stability of 2,5-bis(2-methoxyethoxy)terephthalaldehyde (BMTA) and its homologs in acidic environments.[1] These compounds are critical linkers in the synthesis of Covalent Organic Frameworks (COFs) and dynamic Schiff-base polymers.[1]
While the terephthalaldehyde core is robust, the 2-methoxyethoxy substituents introduce specific solubility behaviors and electronic effects that alter reactivity. This guide demonstrates that BMTA exhibits high stability in aqueous mineral acids (facilitating COF recycling) but is prone to reversible acetalization in acidic alcoholic media .[1] We provide a mechanistic breakdown, self-validating stability protocols, and structural insights for researchers utilizing these ligands in drug delivery and materials science.
Part 1: Molecular Architecture & Electronic Effects[1][2]
The stability of BMTA cannot be understood without analyzing the electronic contribution of the glycol ether side chains. Unlike simple alkyl chains, the 2-methoxyethoxy group serves a dual purpose:
-
Solvation (Amphiphilicity): The ether oxygens accept hydrogen bonds, drastically increasing solubility in polar aprotic solvents (DMF, DMSO) and aqueous mixtures compared to the insoluble 2,5-dimethoxy analog.[1]
-
Electronic Shielding (Inductive/Resonance): The oxygen atom directly attached to the benzene ring acts as a strong Electron Donating Group (EDG) via resonance (+M effect).[1]
Electronic Stabilization Mechanism
The donation of electron density from the ether oxygen into the aromatic ring increases the electron density at the carbonyl carbon. This makes the carbonyl carbon less electrophilic , thereby:
-
Retarding Nucleophilic Attack: Slower reaction with water (hydrate formation) compared to electron-deficient aldehydes.[1]
-
Stabilizing the Protonated Intermediate: In acidic media, the carbonyl oxygen protonates. The EDG stabilizes the resulting carbocation character, preventing rapid degradation pathways like polymerization.
Figure 1: Mechanism of electronic stabilization provided by alkoxy substituents under acidic conditions.[1]
Part 2: Stability Profile in Acidic Media[1]
The "acidic condition" must be defined by the solvent system. The stability profile bifurcates significantly between aqueous and alcoholic environments.[1]
Table 1: Comparative Stability Matrix
| Solvent System | Acid Type | Dominant Species | Stability Verdict | Mechanistic Note |
| Aqueous (H₂O/THF) | HCl / H₂SO₄ (1M - 6M) | Aldehyde (Monomer) | High | Reversible hydrolysis of imines occurs; the aldehyde itself remains intact.[1] |
| Alcoholic (MeOH/EtOH) | HCl / PTSA (Cat.)[1] | Acetal / Hemiacetal | Low (Reversible) | Rapid conversion to dimethyl acetal driven by Le Chatelier's principle.[1] |
| Anhydrous Organic | Lewis Acids (BF₃, AlCl₃) | Complex/Cleaved | Moderate to Low | Risk of ether cleavage (de-alkylation) at high temperatures.[1] |
| Carboxylic Acid | Glacial Acetic Acid | Aldehyde | High | Standard condition for COF synthesis; no degradation observed.[1] |
Critical Insight: The "Recyclability" Proof
The stability of BMTA in aqueous acid is empirically proven by the chemical recycling of COFs. Researchers successfully depolymerize imine-linked COFs using 3M-6M HCl or acetic acid to recover the aldehyde monomers with >90% yield [1][2].[1]
-
Implication: If the aldehyde were unstable in acid, COF recycling would yield degradation products, not the starting monomer.
Part 3: Experimental Protocols
Protocol A: Synthesis of BMTA (Self-Validating)
This protocol ensures the ether linkage is robustly formed, preventing premature cleavage during acid testing.[1]
Reagents: 2,5-Dihydroxyterephthalaldehyde (DHTA), 1-bromo-2-(2-methoxyethoxy)ethane, K₂CO₃, DMF.[1]
-
Dissolution: Dissolve DHTA (1.0 eq) in anhydrous DMF (0.1 M concentration) under N₂.
-
Deprotonation: Add K₂CO₃ (3.0 eq).[1] The solution will turn bright yellow/orange (phenolate formation).[1] Stir at 60°C for 30 mins.
-
Alkylation: Add the bromide (3.0 eq) dropwise.[1]
-
Reaction: Heat to 100°C for 24 hours.
-
Workup: Pour into ice water. The product precipitates.[1] Filter and wash with water.[1]
-
Purification: Recrystallize from EtOH/DMF.
-
Validation: ¹H NMR (CDCl₃) must show a singlet at ~10.5 ppm (Aldehyde) and disappearance of the phenol –OH signal (~11-12 ppm).[1]
-
Protocol B: Acidic Stability Assay (NMR Tracking)
This assay quantifies the degradation or acetalization rate.[1]
Materials:
-
BMTA (10 mg)[1]
-
Solvent A: DMSO-d6 (0.6 mL) + D₂O (0.1 mL) + DCl (35%, 10 µL)[1]
-
Solvent B: MeOD (0.7 mL) + DCl (10 µL)
Workflow:
-
Baseline Scan: Acquire ¹H NMR of BMTA in pure deuterated solvent.
-
Acid Addition: Add DCl to the NMR tube. Shake vigorously.
-
Time-Course Monitoring: Acquire spectra at t=0, 1h, 6h, 24h.
-
Data Analysis:
-
Solvent A (Aqueous): Monitor the integration of the aldehyde proton (~10.5 ppm). Expected Result: Constant integration relative to the aromatic ring protons.[1]
-
Solvent B (Methanol): Monitor the appearance of a methine proton at ~5.5 ppm (Acetal CH) and the decrease of the aldehyde proton.
-
Figure 2: Experimental workflow for validating aldehyde stability via NMR spectroscopy.
Part 4: Implications for Drug Development & COFs[1][2]
Dynamic Covalent Chemistry (DCC)
In the synthesis of COFs (e.g., Tp-BME), the reversibility of the imine bond is key to crystallinity.[1] The stability of the BMTA monomer in the presence of acetic acid (catalyst) allows for "error correction."[1] If the aldehyde degraded during this process, amorphous polymers would form instead of crystalline frameworks.
Drug Delivery Systems (Hydrolysis Trigger)
For prodrugs or Antibody-Drug Conjugates (ADCs) using acid-cleavable imine/hydrazone linkers derived from BMTA:
-
Mechanism: The linker hydrolyzes in the acidic endosome (pH 5.0).[1]
-
Safety: The released BMTA linker is stable and does not rapidly decompose into toxic radical species, allowing for predictable pharmacokinetic clearance [3].
References
-
Chemical recycling of imine-linked covalent organic frameworks. Source: Royal Society of Chemistry (Chemical Science).[1] Context: Describes the depolymerization of imine COFs using acid to recover the aldehyde monomer, proving monomer stability. URL:[Link]
-
Imine-linked covalent organic frameworks as a platform for postsynthetic structure interconversion. Source: American Chemical Society (ACS Publications).[1] Context: Details the acid-catalyzed synthesis and manipulation of imine linkages, utilizing the stability of the aldehyde precursors. URL:[Link][1]
-
Factors contributing to the stability of alkoxysilanes and alkoxy-derivatives in aqueous solution. Source: Gelest (Whitepaper).[1] Context: Provides mechanistic background on the hydrolysis of alkoxy groups vs. ether stability in acidic media. URL:[Link]
Methodological & Application
Protocol for synthesizing imine-linked COFs using 2,5-Bis(2-methoxyethoxy)terephthalaldehyde
An Application Note on the Synthesis and Characterization of an Imine-Linked Covalent Organic Framework Utilizing 2,5-Bis(2-methoxyethoxy)terephthalaldehyde
Introduction: Advancing COF Functionality with Ether-Pendant Linkers
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their pre-designable structures, high porosity, and tunable functionalities make them promising materials for a wide range of applications, including gas storage and separation, catalysis, and sensing.[1] Among the various synthetic strategies, the formation of imine-linked COFs through Schiff base condensation of aldehydes and amines is particularly prevalent due to the reversible nature of the reaction, which facilitates the error-correction necessary for achieving high crystallinity.[2]
This application note details a protocol for the synthesis of a novel 2D imine-linked COF using This compound as the aldehyde monomer and p-phenylenediamine as the amine linker. The introduction of flexible methoxyethoxy side chains on the terephthalaldehyde unit is a strategic design choice aimed at enhancing the processability and potentially modifying the interlayer interactions within the COF structure. These flexible ether chains can influence the stacking behavior of the 2D sheets and improve the solubility of the framework in organic solvents, which is a common challenge in COF chemistry.
The protocol described herein follows a well-established solvothermal synthesis methodology, which is a widely used technique for the preparation of crystalline COFs.[1][3] This method involves heating the monomers in a sealed vessel with a high-boiling point solvent mixture to promote the reversible condensation reaction and subsequent crystallization of the framework.
Materials and Methods
Reagents and Solvents
-
This compound (≥98%)
-
p-Phenylenediamine (≥99%)
-
1,4-Dioxane (anhydrous, ≥99.8%)
-
Mesitylene (anhydrous, ≥98%)
-
Acetic Acid (6 M aqueous solution)
-
Acetone (reagent grade)
-
Tetrahydrofuran (THF, anhydrous, ≥99.9%)
Equipment
-
Pyrex tube (heavy-walled)
-
Schlenk line or glovebox
-
Sonicator
-
Tube furnace or oven
-
Filtration apparatus (Büchner funnel and flask)
-
Soxhlet extraction apparatus
-
Vacuum oven
Experimental Protocol: Synthesis of a 2D Imine-Linked COF
This protocol outlines the solvothermal synthesis of a 2D COF from this compound and p-phenylenediamine.
Step 1: Preparation of the Monomer Solution
-
In a Pyrex tube, combine this compound (e.g., 0.5 mmol, 149.15 mg) and p-phenylenediamine (e.g., 0.5 mmol, 54.07 mg) in a 1:1 molar ratio.
-
Add a solvent mixture of 1,4-dioxane and mesitylene in a 1:1 volume ratio (e.g., 2.5 mL of each). The choice of a mixed solvent system is crucial; dioxane helps to dissolve the monomers, while the less polar mesitylene provides a suitable medium for the growth of the COF crystals.
-
Add an aqueous solution of 6 M acetic acid (e.g., 0.5 mL). Acetic acid acts as a catalyst for the imine condensation reaction, promoting the reversible Schiff base formation.
-
Sonicate the mixture for 15 minutes to ensure the formation of a homogeneous suspension.
Step 2: Solvothermal Reaction
-
Attach the Pyrex tube to a Schlenk line and perform at least three freeze-pump-thaw cycles to thoroughly degas the mixture.[1] This step is critical to remove dissolved oxygen, which can interfere with the reaction and potentially lead to side products.
-
Seal the tube under vacuum while the contents are frozen.
-
Place the sealed tube in a preheated oven or tube furnace and heat at 120 °C for 3 days. The elevated temperature provides the necessary energy for the reversible imine formation and allows for the slow, controlled growth of a crystalline framework.
Step 3: Product Isolation and Purification
-
After 3 days, allow the tube to cool to room temperature. A solid precipitate should be observed at the bottom of the tube.
-
Carefully open the tube and collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with acetone (3 x 20 mL) and then tetrahydrofuran (THF) (3 x 20 mL) to remove any unreacted monomers and low-molecular-weight oligomers.
-
For further purification, perform Soxhlet extraction with THF for 24 hours.[1] This is a highly effective method for removing any residual impurities trapped within the pores of the COF.
-
After Soxhlet extraction, dry the purified COF powder under vacuum at 150 °C overnight to remove any remaining solvent and fully activate the material. The final product should be a fine, colored powder.
Characterization of the Synthesized COF
The successful synthesis and structural integrity of the COF should be confirmed using the following characterization techniques:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity of the synthesized material. A well-defined PXRD pattern with distinct diffraction peaks indicates the formation of a long-range ordered structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the imine linkage. The appearance of a characteristic C=N stretching vibration band (typically around 1620 cm⁻¹) and the disappearance of the N-H stretching bands from the amine linker and the C=O stretching band from the aldehyde are indicative of successful condensation.[1]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF. Imine-linked COFs generally exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C under an inert atmosphere.[1]
-
Nitrogen Adsorption-Desorption Analysis: To determine the porosity and surface area of the material. The measurements are typically performed at 77 K, and the Brunauer-Emmett-Teller (BET) surface area is calculated from the resulting isotherm.
Quantitative Data Summary
The following table summarizes the expected key quantitative data for the COF synthesized from this compound and p-phenylenediamine. These values are based on typical results for analogous 2D imine-linked COFs.
| Parameter | Expected Value |
| BET Surface Area | 800 - 1500 m²/g |
| Pore Size | 1.2 - 1.8 nm |
| Thermal Stability (TGA) | > 400 °C (in N₂) |
| FT-IR Imine Peak (C=N) | ~1620 cm⁻¹ |
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of the COF.
Logical Relationship of COF Formation
Caption: Logical steps in the formation of the imine-linked COF.
Conclusion
This application note provides a detailed, step-by-step protocol for the synthesis of a 2D imine-linked COF using this compound and p-phenylenediamine. The solvothermal method described is a robust and widely applicable technique for producing crystalline, porous COFs. The incorporation of flexible ether side chains into the COF backbone is a promising strategy for tuning the material's properties and enhancing its processability. The characterization methods outlined are essential for confirming the successful synthesis and evaluating the key properties of the resulting framework. This protocol serves as a valuable guide for researchers and scientists in the field of materials chemistry and drug development who are interested in exploring the potential of novel, functionalized COFs.
References
-
Côté, A. P. et al. Porous, crystalline, covalent organic frameworks. Science310 , 1166–1170 (2005). [Link]
-
ResearchGate. Solvothermal synthesis of COFs. [Link]
-
Ding, S.-Y. & Wang, W. Covalent organic frameworks (COFs): from design to applications. Chem. Soc. Rev.42 , 548–568 (2013). [Link]
-
Diercks, C. S. & Yaghi, O. M. The atom, the link, and the framework: building porous materials from molecular blueprints. Science355 , eaal1585 (2017). [Link]
-
Geng, K. et al. Covalent organic frameworks: design, synthesis, and applications. Chem. Rev.120 , 8814–8933 (2020). [Link]
-
Ascherl, L. et al. Covalent organic frameworks as a platform for molecularly defined nanostructures. Nat. Chem.8 , 310–316 (2016). [Link]
-
Uribe-Romo, F. J. et al. A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework. J. Am. Chem. Soc.131 , 4570–4571 (2009). [Link]
Sources
Application Note: High-Fidelity Schiff-Base Condensation of 2,5-Bis(2-methoxyethoxy)terephthalaldehyde
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
2,5-Bis(2-methoxyethoxy)terephthalaldehyde (BMET) is a specialized building block primarily used to synthesize Covalent Organic Frameworks (COFs) and supramolecular macrocycles. Unlike the standard terephthalaldehyde, BMET features two flexible methoxyethoxy (PEG-like) side chains.
Why use BMET?
-
Solubility Enhancement: The side chains disrupt
- stacking during early oligomerization, improving solubility in organic solvents and allowing for larger crystallite growth before precipitation. -
Ion Conductivity: The ether oxygens in the side chains act as Lewis bases, facilitating
or transport in solid-state electrolyte applications. -
Pore Engineering: The chains protrude into the pore channels, tuning the pore environment from hydrophobic to hydrophilic without changing the topology.
Mechanistic Insight: The "Electronic Push"
The success of the condensation depends on managing the electronic effects of the alkoxy substituents.
-
Effect: The alkoxy groups at positions 2 and 5 are strong electron donors (Mesomeric effect
). -
Consequence: They increase electron density at the carbonyl oxygen (making it more basic and easier to protonate by the acid catalyst) but decrease the electrophilicity of the carbonyl carbon (slowing the nucleophilic attack by the amine).
-
Operational Adjustment: Reactions with BMET often require slightly higher acid concentrations or temperatures compared to electron-deficient aldehydes to overcome the reduced electrophilicity.
Reaction Engineering & Mechanism
To achieve high crystallinity (thermodynamic control), the reaction must be reversible.[1] The water produced must be managed to allow "error correction"—the microscopic reversal of bond formation to repair structural defects.[1]
Visualization: Acid-Catalyzed Pathway
The following diagram illustrates the specific activation pathway for BMET, highlighting the role of the side chains.
Figure 1: Acid-catalyzed mechanism. Note that the electron-donating side chains stabilize the protonated carbonyl but slow the initial nucleophilic attack.
Experimental Protocols
Protocol A: Solvothermal Synthesis of Crystalline COFs
Objective: Synthesize a highly crystalline 2D COF (e.g., reacting BMET with TAPB or Hydrazine). Scale: 0.1 mmol scale (adaptable).
Reagents
-
Aldehyde: BMET (0.1 mmol, ~28.2 mg).
-
Amine: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.067 mmol) [Stoichiometry: 1.5 eq Aldehyde : 1 eq Triamine for C=N balance].
-
Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (n-BuOH).
-
Catalyst: 6M Aqueous Acetic Acid.
Step-by-Step Workflow
-
Charge Reaction Vessel: In a 10 mL Pyrex tube (10 mm O.D.
8 mm I.D.), weigh the BMET and the amine linker.-
Critical: If the amine is oxidation-sensitive (e.g., phenylenediamine), weigh in a glovebox.
-
-
Solvent Addition: Add 1.0 mL of o-DCB and 1.0 mL of n-BuOH (1:1 v/v).
-
Why? o-DCB solubilizes the aromatic cores; n-BuOH ensures solubility of the catalyst and aids in reversibility.
-
-
Catalyst Activation: Add 0.1 mL of 6M aqueous acetic acid.
-
Note: For BMET, if the powder comes out amorphous, increase acid load to 0.2 mL or switch to 9M AcOH to drive the equilibrium.
-
-
Degassing (Flash Freeze-Pump-Thaw):
-
Freeze the tube in liquid nitrogen (
). -
Apply vacuum (< 100 mTorr) for 5 minutes.
-
Thaw in warm water.
-
Repeat 3x .
-
Reason: Oxygen promotes irreversible oxidation of amines, poisoning the error-correction process.
-
-
Flame Sealing: Seal the tube under static vacuum using a propane/oxygen torch. Ensure the neck is roughly 2-3 cm long to prevent solvent heating.
-
Thermodynamic Incubation: Place the tube in a programmable oven:
-
Ramp to 120°C over 2 hours.
-
Hold at 120°C for 72 hours (3 days) .
-
Cool to Room Temp over 4 hours.
-
-
Workup:
Protocol B: Solution-Phase Macrocyclization (Discrete Cages)
Objective: Create discrete organic cages rather than infinite polymers. Key Difference: High dilution prevents polymerization.
-
Concentration: Prepare reagents at 0.5 mM (very dilute) in Chloroform (
). -
Catalyst: Trifluoroacetic acid (TFA) (10 mol%).
-
Dehydrating Agent: Add activated
Molecular Sieves.-
Why? In cage synthesis, we often want to stop reversibility once the cage forms. Removing water pushes the equilibrium to the product.
-
-
Reaction: Stir at Room Temperature for 48 hours.
-
Purification: Precipitate into cold Methanol.
Data Interpretation & Optimization
Experimental Workflow Visualization
Figure 2: Standard Solvothermal COF Synthesis Workflow.[4]
Optimization Table: Troubleshooting Crystallinity
| Observation | Diagnosis | Corrective Action |
| Amorphous Powder | Reaction too fast (Kinetic trap). | Reduce temperature to 90°C; Decrease acid conc. (3M); Increase n-BuOH ratio. |
| No Precipitate | Monomers too soluble (common with BMET). | Switch solvent to Mesitylene/Dioxane (1:1); Increase concentration. |
| Yellow/Orange Gum | Oligomers formed but failed to stack. | Critical: The PEG chains are interfering with stacking. Switch to a more polar solvent (DMF/o-DCB) to stabilize the chains. |
| Low Surface Area | Pores blocked by unreacted monomer. | Extend Soxhlet extraction time; Use Supercritical CO2 activation. |
Validation Metrics (Self-Correcting)
-
FTIR: Look for the disappearance of the Aldehyde
stretch (~1680 cm ) and appearance of the Imine stretch (~1620 cm ). -
PXRD: Sharp low-angle peaks (
) indicate long-range order. If broad, the reversibility was insufficient.
References
-
Cote, A. P., et al. (2005).[1] Porous, Crystalline, Covalent Organic Frameworks.[5][6][7][8][1][9][10] Science, 310(5751), 1166–1170. Link
-
Uribe-Romo, F. J., et al. (2009). Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Journal of the American Chemical Society, 131(13), 4570–4571. Link
-
Kandambeth, S., et al. (2012). Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability.[7] Journal of the American Chemical Society, 134(48), 19524–19527. Link
-
Waller, P. J., et al. (2015). Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research, 48(12), 3053–3063. Link
-
Segura, J. L., et al. (2016). Covalent Organic Frameworks based on Schiff-base Chemistry. Chemical Society Reviews, 45, 5635-5671. Link
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- 7. researchgate.net [researchgate.net]
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- 9. DSpace [repository.kaust.edu.sa]
- 10. mdpi.com [mdpi.com]
Post-Synthetic Modification of Covalent Organic Frameworks Derived from 2,5-Bis(2-methoxyethoxy)terephthalaldehyde: Protocols and Applications
An Application Guide for Researchers and Drug Development Professionals
Abstract: Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with exceptional designability and modularity.[1] This guide provides a comprehensive overview and detailed protocols for the post-synthetic modification (PSM) of COFs derived from building blocks like 2,5-Bis(2-methoxyethoxy)terephthalaldehyde. The inclusion of such alkoxy-functionalized linkers enhances the processability and stability of the parent framework. PSM is a powerful strategy to introduce new functionalities into a pre-synthesized COF, thereby expanding its applications without altering its underlying topology.[2][3][4] We focus on robust and efficient "click chemistry" reactions, specifically thiol-ene and copper-catalyzed azide-alkyne cycloaddition (CuAAC), as exemplary PSM techniques. These methods are particularly relevant for researchers in materials science and drug development, enabling the covalent attachment of targeting ligands, therapeutic agents, and other functional moieties to the COF scaffold.[5][6]
Rationale and Strategic Overview
The direct synthesis of highly functionalized COFs can be challenging, as complex functional groups may interfere with the crystallization process or be incompatible with the reaction conditions.[4] Post-synthetic modification circumvents these issues by first establishing a stable, crystalline framework and then introducing the desired functionality.[7][8][9] This approach decouples the requirements for robust framework formation from the introduction of sensitive or bulky chemical groups.[10]
The primary advantages of PSM for COF applications include:
-
Enhanced Functionality: Introduction of chemical handles for catalysis, sensing, or targeted drug delivery.[2][11]
-
Tunable Properties: Modification of pore environments to adjust hydrophilicity, polarity, and binding affinity for specific guest molecules.[4]
-
Improved Stability: Conversion of reversible linkages (e.g., imine) to more robust ones (e.g., amide), enhancing chemical stability under various conditions.[10]
-
Bioconjugation: Covalent attachment of biomolecules, such as peptides or targeting ligands, for advanced biomedical applications.[5][12]
This guide will detail the synthesis of a parent COF engineered with reactive handles, followed by step-by-step protocols for its functionalization.
Caption: General workflow for COF functionalization.
Synthesis of a Parent Vinyl-Functionalized COF
To perform efficient post-synthetic modifications, it is advantageous to synthesize the parent COF with accessible, reactive functional groups. Here, we describe the synthesis of a 2D imine-linked COF using a mixture of aldehydes: the primary structural aldehyde (this compound) and a functional aldehyde (2,5-divinylterephthalaldehyde) that introduces vinyl groups onto the pore walls. These vinyl groups serve as ideal handles for subsequent thiol-ene click chemistry.
Protocol 2.1: Synthesis of Vinyl-COF (V-COF)
This protocol is adapted from general procedures for solvothermal synthesis of imine-linked COFs.[13]
Materials:
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
This compound
-
2,5-Divinylterephthalaldehyde
-
Solvent mixture: Mesitylene and 1,4-Dioxane (e.g., 1:1 v/v)
-
Catalyst: 6 M Aqueous Acetic Acid
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)benzene (TAPB, e.g., 0.2 mmol).
-
Add a mixture of the aldehyde linkers. A typical molar ratio would be 1:10 or 1:20 of the functional aldehyde to the structural aldehyde to ensure crystallinity is maintained. For this protocol, use this compound (0.27 mmol) and 2,5-divinylterephthalaldehyde (0.03 mmol). The total aldehyde to amine molar ratio should be 1:1.
-
Add the solvent mixture (e.g., 2.0 mL of mesitylene/dioxane).
-
Add the aqueous acetic acid catalyst (e.g., 0.2 mL).
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Flash-freeze the tube in liquid nitrogen and degas the mixture through three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the Pyrex tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the resulting solid precipitate by filtration.
-
Wash the solid extensively with anhydrous acetone and tetrahydrofuran (THF) to remove any unreacted monomers and oligomers.
-
Dry the purified V-COF powder under vacuum at 80 °C overnight.
Expected Outcome: A crystalline, porous powder. The retention of crystallinity should be confirmed by Powder X-ray Diffraction (PXRD), and the presence of vinyl groups can be verified by FT-IR spectroscopy (alkene C-H and C=C stretching bands).
Post-Synthetic Modification via Thiol-Ene "Click" Chemistry
Thiol-ene "click" chemistry is a highly efficient, radical-mediated reaction that forms a stable thioether bond between a thiol and an alkene (vinyl group).[14][15] This reaction proceeds with high yield and is tolerant of many functional groups, making it ideal for modifying complex structures like COFs.[16][17][18]
Caption: Thiol-Ene modification of a vinyl-functionalized COF.
Protocol 3.1: Functionalization of V-COF with a Thiol-Containing Molecule
This protocol describes the attachment of a generic thiol (R-SH) to the V-COF. For drug delivery applications, R-SH could be a thiol-containing drug, a cysteine-terminated peptide for targeting, or a molecule like dithiothreitol to introduce hydrophilic hydroxyl groups.[2]
Materials:
-
Vinyl-COF (V-COF) from Protocol 2.1
-
Thiol-containing molecule (e.g., 1-thioglycerol)
-
Radical initiator: Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
Procedure:
-
Activate the V-COF by heating under vacuum at 80 °C for 6 hours to remove any adsorbed solvent or water from the pores.
-
In a round-bottom flask, suspend the activated V-COF (e.g., 50 mg) in anhydrous THF (e.g., 10 mL).
-
Add a significant excess of the thiol-containing molecule (e.g., 1-thioglycerol, 1.0 mmol). The excess ensures the reaction goes to completion and functionalizes as many vinyl sites as possible.
-
Add the radical initiator AIBN (e.g., 10 mg).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture at 70 °C with stirring for 24 hours.
-
After cooling, collect the solid product by filtration.
-
To remove all unreacted thiol and initiator, wash the modified COF extensively with THF, methanol, and dichloromethane. This washing step is critical for obtaining a pure product.
-
Dry the final functionalized COF under vacuum at 60 °C overnight.
Post-Synthetic Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[19] It is renowned for its high specificity, biocompatibility (when using appropriate ligands), and efficiency.[20][21] To use this method, the parent COF must be synthesized with either alkyne or azide functionalities. The protocol below assumes an alkyne-functionalized COF.
Protocol 4.1: Functionalization of Alkyne-COF via CuAAC
This protocol requires an alkyne-functionalized parent COF, which can be synthesized using a procedure analogous to Protocol 2.1 by substituting the vinyl-aldehyde with an alkyne-containing aldehyde (e.g., 2,5-diethynylterephthalaldehyde).
Materials:
-
Alkyne-functionalized COF (Alkyne-COF)
-
Azide-containing molecule (R-N₃)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents. THPTA is recommended for bioconjugations.[21]
-
Solvent (e.g., DMF/H₂O mixture)
Procedure:
-
Activate the Alkyne-COF under vacuum as described in Protocol 3.1.
-
Suspend the activated Alkyne-COF (e.g., 50 mg) in the chosen solvent system (e.g., 8 mL of a 4:1 DMF/H₂O mixture).
-
Add the azide-containing molecule (R-N₃, e.g., 0.5 mmol).
-
In a separate vial, prepare the catalyst solution. Add CuSO₄ (e.g., 0.05 mmol) and the ligand (THPTA, e.g., 0.25 mmol, 5 equivalents relative to copper) to 2 mL of water. The ligand accelerates the reaction and protects sensitive molecules from oxidative damage.[22]
-
Add the catalyst solution to the COF suspension.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 0.5 mmol in 1 mL of water). Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.[19][21]
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Collect the modified COF by filtration.
-
Wash the product thoroughly with water, DMF, and methanol to remove the catalyst, unreacted azide, and other reagents.
-
Dry the final product under vacuum at 60 °C overnight.
Characterization of Modified COFs
Confirming the success of a post-synthetic modification is crucial. A combination of analytical techniques should be employed to verify the covalent attachment of the new functional groups while ensuring the framework's integrity remains intact.
| Technique | Purpose | Expected Observation for Thiol-Ene Modification |
| FT-IR Spectroscopy | To identify functional groups. | Disappearance of vinyl C=C stretch (~1625 cm⁻¹). Appearance of new bands corresponding to the attached group (e.g., broad O-H stretch ~3300 cm⁻¹ for thioglycerol).[18] |
| Solid-State ¹³C NMR | To probe the local chemical environment. | Shift in signals for the vinyl carbons and appearance of new signals corresponding to the thioether linkage and the attached R-group.[10] |
| X-ray Photoelectron Spectroscopy (XPS) | For elemental surface analysis. | Appearance of a new elemental signal, such as S 2p (~164 eV), confirming the presence of sulfur on the COF.[2][18] |
| Powder X-ray Diffraction (PXRD) | To assess crystallinity. | The positions of the main diffraction peaks should remain largely unchanged, confirming that the crystalline framework is preserved after modification.[7][9] |
| N₂ Sorption (BET Analysis) | To measure porosity. | A decrease in surface area and pore volume is expected as the new functional groups occupy space within the pores.[18][23] |
| Elemental Analysis | To quantify the degree of functionalization. | An increase in the elemental percentage of atoms present in the attached group (e.g., sulfur) allows for calculation of the modification efficiency. |
Application in Drug Delivery Systems
The ability to functionalize COFs opens up numerous possibilities in drug development.[5][24] The porous, crystalline structure provides a high loading capacity, while the tailored surface chemistry allows for intelligent drug delivery strategies.[1][12]
-
Targeted Delivery: The functional groups installed via PSM can be used to attach targeting moieties like folic acid or specific antibodies. This directs the COF-drug conjugate to cancer cells, minimizing off-target toxicity.[5]
-
Stimuli-Responsive Release: Drugs can be attached via linkers that are cleaved under specific biological conditions. For instance, a disulfide bond can be used to link a drug to a thiol-modified COF. This bond is stable in the bloodstream but is rapidly cleaved in the high-glutathione environment inside tumor cells, triggering drug release.[5]
-
Enhanced Biocompatibility: Modification with hydrophilic groups, such as polyethylene glycol (PEG) or zwitterionic molecules, can improve the colloidal stability of nano-sized COFs in biological media, prolonging circulation time and reducing clearance by the immune system.[14][15]
References
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Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. U.S. National Library of Medicine, National Institutes of Health.[Link]
-
“Thiol–ene” click chemistry: a facile and versatile route for the functionalization of porous polymer monoliths. Analyst (RSC Publishing).[Link]
-
Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks. eScholarship.org.[Link]
-
Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery. MDPI.[Link]
-
Chemical functionalization of emulsion-templated porous polymers by thiol–ene “click” chemistry | Request PDF. ResearchGate.[Link]
-
Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. U.S. National Library of Medicine, National Institutes of Health.[Link]
-
Thiol–ene click chemistry for the design of diol porous monoliths with hydrophilic surface interaction ability: a capillary electrochromatography study. RSC Publishing.[Link]
-
Applications of covalent organic frameworks (COFs):From gas storage and separation to drug delivery. Chinese Chemical Letters.[Link]
-
Using thiol–ene click chemistry to engineer 3D printed plasmonic hydrogel scaffolds for SERS biosensing. U.S. National Library of Medicine, National Institutes of Health.[Link]
-
Postsynthetically Modified Covalent Organic Frameworks for Efficient and Effective Mercury Removal. Journal of the American Chemical Society.[Link]
-
Fluorinated covalent organic frameworks for efficient drug delivery. RSC Publishing.[Link]
-
Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications.[Link]
-
Post-synthetic modification of covalent organic frameworks. Chemical Society Reviews (RSC Publishing).[Link]
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI.[Link]
-
Covalent Organic Frameworks: From Materials Design to Biomedical Application. MDPI.[Link]
-
Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures | Request PDF. ResearchGate.[Link]
-
Modifying the structure to meet the demands. EurekAlert![Link]
-
Post-synthetic modification of imine-based covalent organic frameworks for sensors. American Chemical Society.[Link]
-
Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures. ACS Publications.[Link]
-
Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications (RSC Publishing).[Link]
-
Covalent Organic Frameworks: Structures, Synthesis, and Applications. Wiley Online Library.[Link]
-
Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. MDPI.[Link]
-
Schematic representations of the method to incorporate substituents... ResearchGate.[Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. U.S. National Library of Medicine, National Institutes of Health.[Link]
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-
Azide-alkyne Huisgen cycloaddition. Wikipedia.[Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. SpringerLink.[Link]
-
a) Synthesis of COF‐42 (coCOF‐H) from 2,5‐diethoxyterephthalohydrazide... ResearchGate.[Link]
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Solvothermal synthesis of 2D COFs with 2,5-Bis(2-methoxyethoxy)terephthalaldehyde linker
Application Note: Solvothermal Synthesis of PEG-Functionalized 2D COFs (TPPA-BMTP-COF)
Executive Summary
This application note details the protocol for synthesizing TPPA-BMTP-COF , a crystalline two-dimensional Covalent Organic Framework (COF) constructed from the knot 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TPPA) and the flexible, ether-functionalized linker 2,5-Bis(2-methoxyethoxy)terephthalaldehyde (BMTA/BMTP) .
Unlike rigid aromatic linkers, the BMTA linker incorporates short poly(ethylene oxide) (PEO)-like side chains. These "soft" ether arms provide two critical advantages:
-
Enhanced Solubility & Dispersibility: The methoxyethoxy groups improve the compatibility of the COF with polar organic solvents and polymer matrices.
-
Functional Interaction Sites: The ether oxygens act as Lewis bases, enabling specific interactions with metal ions (e.g., Li⁺ for solid-state electrolytes) or water molecules (for fluorescence-based humidity sensing).
This guide focuses on the solvothermal synthesis, structural validation, and fluorescence-based water sensing application of the material.
Reaction Mechanism & Design Logic
The synthesis relies on the reversible Schiff-base condensation reaction between the amine groups of TPPA and the aldehyde groups of BMTA.
-
Thermodynamic Control: The reversibility of the imine bond formation (
) is critical. Under solvothermal conditions, the system corrects "defect" bonds, allowing the thermodynamic product (a crystalline, ordered framework) to form over the kinetic product (amorphous polymer). -
Steric Considerations: The 2-methoxyethoxy chains on the terephthalaldehyde core are flexible. While they do not prevent
- stacking, they increase the interlayer spacing compared to non-functionalized analogs, potentially facilitating faster diffusion of guest molecules.
Synthesis Pathway Diagram
Figure 1: Reaction pathway for the synthesis of TPPA-BMTP-COF via solvothermal condensation.
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Purity | Role |
| TPPA (4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline) | 354.41 | >98% | |
| BMTA (this compound) | 282.29 | >98% | Linear Linker |
| o-Dichlorobenzene (o-DCB) | 147.00 | Anhydrous | Solvent A (Solubilizer) |
| n-Butanol (n-BuOH) | 74.12 | Anhydrous | Solvent B (Regulator) |
| Acetic Acid (AcOH) | 60.05 | 6 M (aq) | Catalyst |
Step-by-Step Synthesis Procedure
Step 1: Pre-dissolution (Critical for Homogeneity)
-
Weigh 17.7 mg (0.05 mmol) of TPPA and 21.2 mg (0.075 mmol) of BMTA into a 10 mL Pyrex tube.
-
Note: The molar ratio is 1:1.5 (Amine:Aldehyde) to ensure stoichiometric imine formation.
-
-
Add 1.5 mL of o-DCB and 0.5 mL of n-BuOH .
-
Sonicate the mixture for 10–15 minutes until a clear, homogeneous yellow/orange solution is obtained.
-
Why? BMTA has different solubility kinetics than TPPA. Incomplete dissolution before heating leads to amorphous domains.
-
Step 2: Catalyst Addition & Sealing
-
Add 0.2 mL of 6 M aqueous acetic acid to the tube.
-
Flash freeze the tube in liquid nitrogen (77 K).
-
Connect the tube to a vacuum line and degas via three freeze-pump-thaw cycles .
-
Pressure Target: < 50 mTorr (internal pressure).
-
-
Flame-seal the tube under vacuum.
Step 3: Solvothermal Reaction
-
Place the sealed tube in a programmable oven.
-
Heat to 120°C and maintain for 72 hours (3 days) .
-
Observation: A yellow/brown precipitate will form gradually. The slow precipitation indicates controlled crystallization.
-
Step 4: Isolation and Purification
-
Cool the tube to room temperature. Break the seal and filter the precipitate.
-
Solvent Exchange: Wash the solid with DMF (
mL) to remove unreacted oligomers, followed by THF ( mL) to remove high-boiling solvents (o-DCB). -
Soxhlet Extraction: Extract with anhydrous THF for 24 hours.
-
Integrity Check: The filtrate should eventually run clear. If it remains colored after 12 hours, trapped oligomers are still present.
-
-
Activation: Dry the powder under dynamic vacuum at 80°C for 12 hours .
-
Caution: Do not exceed 100°C initially, as the flexible ether chains can trap solvent molecules that, if removed too rapidly, may collapse the pores.
-
Characterization & Quality Control
To validate the successful synthesis of TPPA-BMTP-COF, the following data profile is required:
| Technique | Expected Result | Mechanistic Insight |
| PXRD | Intense peak at low | Confirms long-range ordered 2D hexagonal lattice. |
| FT-IR | Disappearance of | Confirms chemical conversion (Schiff base formation). |
| N₂ Isotherm (77 K) | Type IV isotherm with sharp uptake at | Confirms permanent porosity (mesoporous). |
| Fluorescence | Emission peak dependent on solvent polarity.[1] | Confirms the electronic conjugation and "soft" environment of ether chains. |
Application: Fluorescence-Based Water Sensing[2][3][4]
The TPPA-BMTP-COF exhibits solvatochromism and can act as a turn-on/turn-off sensor for trace water in organic solvents. The ether chains (
Sensing Protocol
-
Dispersion: Prepare a suspension of TPPA-BMTP-COF (1 mg) in anhydrous Acetonitrile (3 mL).
-
Baseline: Record the Photoluminescence (PL) spectrum (Excitation
nm). -
Titration: Add aliquots of water (0–10% v/v).
-
Response: Monitor the change in emission intensity.
Sensing Mechanism Diagram
Figure 2: Mechanism of fluorescence enhancement upon water exposure.
Troubleshooting Guide
-
Problem: Amorphous product (No PXRD peaks).
-
Cause: Reaction rate too fast.
-
Solution: Reduce temperature to 100°C or increase the proportion of n-Butanol (regulator) to slow down nucleation.
-
-
Problem: Low Surface Area (BET).
-
Cause: Pore collapse during activation.
-
Solution: Use Supercritical CO₂ drying (SCD) instead of thermal vacuum drying. The flexible ether chains make the framework susceptible to capillary forces during solvent evaporation.
-
-
Problem: Incomplete linker consumption (FT-IR shows aldehyde peaks).
-
Cause: Reversibility equilibrium shifted back to monomers.
-
Solution: Ensure the tube is sealed properly (no water loss) or slightly increase catalyst concentration (AcOH).
-
References
-
Zhang, Y., Wu, J., Gao, J., & Li, J. (2022).[3] Oxygen Ether Chain Containing Imine-Based Covalent Organic Frameworks: Synthesis, Characterization, Optical Properties and Water Detection. Journal of Solid State Chemistry, 315, 123483.
-
Segura, J. L., et al. (2016). Covalent Organic Frameworks based on Schiff-base chemistry: Synthesis, properties and applications. Chemical Society Reviews, 45, 5635-5671.
-
Geng, K., et al. (2020). Covalent Organic Frameworks: Design, Synthesis, and Functions.[1][3] Chemical Reviews, 120(16), 8814–8933.
Sources
Troubleshooting & Optimization
Technical Support Center: Mastering Pore Size in BME-Terephthalaldehyde Frameworks
Welcome to the technical support center for the synthesis and troubleshooting of bis(2-mercaptoethyl)amine (BME)-terephthalaldehyde based Covalent Organic Frameworks (COFs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of these advanced materials. Our focus is to empower you with the knowledge to precisely control the pore size distribution of your frameworks, a critical parameter for applications ranging from drug delivery to catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for controlling pore size in BME-terephthalaldehyde frameworks?
A1: The primary determinant of pore size in COFs is the geometry and length of the constituent building blocks.[1] For BME-terephthalaldehyde frameworks, the terephthalaldehyde unit acts as a linear linker. To systematically alter the pore size, you can substitute terephthalaldehyde with longer or shorter aromatic dialdehydes. For instance, using 4,4'-biphenyldicarboxaldehyde will result in larger pores compared to terephthalaldehyde, while using a smaller dialdehyde would decrease the pore size. This concept is a cornerstone of reticular chemistry, where the framework's properties are tuned by judicious selection of molecular building blocks.
Q2: How does the stoichiometry of the monomers affect the final pore structure?
A2: The molar ratio of the BME and terephthalaldehyde monomers is critical for achieving a highly crystalline and well-ordered framework. An ideal stoichiometric ratio ensures complete reaction and minimizes defects within the COF structure. Deviations from the optimal ratio can lead to the formation of amorphous material or frameworks with a broad distribution of pore sizes due to incomplete polymerization or the presence of unreacted monomers that can block pores. It is crucial to perform precise weighing of your starting materials to maintain the desired stoichiometry.
Q3: Can the reaction solvent influence the pore size and crystallinity of the resulting COF?
A3: Absolutely. The choice of solvent or a mixture of solvents plays a pivotal role in the crystallization process of COFs.[2][3] The solvent system influences the solubility of the monomers and the growing framework, which in turn affects the rate of polymerization and the ability of the framework to self-correct and form a crystalline structure.[2] A solvent system that allows for a slower, more controlled precipitation of the framework often leads to higher crystallinity and a more uniform pore size distribution. Common solvent systems for imine-based COFs include mixtures like 1,4-dioxane and mesitylene.[4] Experimenting with different solvent polarities and ratios is a key optimization step.[2]
Q4: What is the role of a catalyst in the synthesis of BME-terephthalaldehyde frameworks?
A4: In the case of imine-based COFs formed from aldehydes and amines, an acid catalyst, such as acetic acid, is often used to accelerate the Schiff base condensation reaction.[4] The catalyst facilitates the reversible formation of the imine linkage, which is crucial for the "error-checking" mechanism that allows the framework to crystallize. The concentration of the catalyst can affect the reaction kinetics; too much catalyst can lead to rapid, uncontrolled polymerization and the formation of amorphous material.[5]
Q5: How can I confirm the pore size distribution of my synthesized framework?
A5: The most common and reliable technique for determining the pore size distribution of porous materials is gas sorption analysis.[6] Typically, nitrogen adsorption-desorption isotherms are measured at 77 K. The shape of the isotherm provides qualitative information about the porous nature of the material, while applying theoretical models like Non-Local Density Functional Theory (NLDFT) to the isotherm data allows for the quantitative determination of the pore size distribution.[4] Other techniques such as Powder X-ray Diffraction (PXRD) can be used to confirm the crystallinity and determine the unit cell parameters, from which the theoretical pore size can be calculated.[4]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: The Synthesized Material is Amorphous or Has Low Crystallinity
Q: My PXRD pattern shows broad peaks or no peaks at all, indicating an amorphous product. What are the likely causes and how can I fix this?
A: An amorphous product suggests that the polymerization reaction occurred too quickly, preventing the framework from organizing into a crystalline structure.[5] Here’s a systematic approach to troubleshoot this issue:
-
Causality: Rapid, irreversible bond formation hinders the error-correction mechanism necessary for crystallization.
-
Solutions:
-
Reduce Reaction Temperature: Lowering the solvothermal reaction temperature (e.g., from 120°C to 100°C) can slow down the reaction rate, allowing more time for the framework to crystallize.[7]
-
Optimize Catalyst Concentration: If using an acid catalyst, try reducing its concentration. A lower catalyst concentration can moderate the reaction speed.
-
Adjust the Solvent System: The polarity of the solvent mixture can significantly impact crystallinity.[2][3] Experiment with different solvent ratios (e.g., o-dichlorobenzene:n-butanol) or introduce a modulator like aniline to the reaction mixture.[5]
-
Improve Monomer Solubility: Ensure that the BME and terephthalaldehyde monomers are fully dissolved at the reaction temperature. Poor solubility can lead to inhomogeneous polymerization. Consider using a co-solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to improve solubility.[5]
-
Issue 2: The Experimental Pore Size is Smaller Than Theoretically Predicted
Q: My gas sorption analysis indicates a smaller pore size than what I calculated based on the monomer lengths. What could be causing this discrepancy?
A: A smaller-than-expected pore size often points to pore blockage or a collapsed framework structure. Consider the following factors:
-
Causality: Incomplete removal of unreacted monomers, oligomers, or solvent molecules from the pores can lead to an underestimation of the true pore size. Framework collapse during the activation process is another common cause.
-
Solutions:
-
Thorough Purification: After synthesis, it is crucial to remove any residual starting materials and low-molecular-weight oligomers. Soxhlet extraction with an appropriate solvent (e.g., tetrahydrofuran or acetone) for an extended period (24-48 hours) is highly effective.[4]
-
Gentle Activation: The process of removing the solvent from the pores after synthesis, known as activation, is critical. Harsh drying conditions, such as heating under high vacuum, can cause the framework to collapse.[8] A gentler method is to perform a solvent exchange with a low-boiling-point solvent like ethanol or acetone, followed by drying under vacuum at a moderate temperature. Supercritical CO2 drying is an even more effective method to preserve the framework's porosity.[8]
-
Post-Synthetic Modification: In some cases, post-synthetic modification can be used to open up or "clean" the pores.[9][10] This is an advanced technique and should be approached with a clear understanding of the potential chemical reactions.
-
Issue 3: Broad or Bimodal Pore Size Distribution
Q: The pore size distribution calculated from my nitrogen sorption data is very broad, or shows two distinct peaks. What does this indicate and how can I achieve a narrower distribution?
A: A broad or bimodal pore size distribution suggests the presence of defects in the framework, a mixture of crystalline and amorphous phases, or interparticle voids being misinterpreted as pores.
-
Causality: Inhomogeneous reaction conditions, the presence of impurities, or the formation of a hierarchical pore structure can all contribute to a non-uniform pore size distribution.
-
Solutions:
-
Homogenize the Reaction Mixture: Ensure that the monomers are well-dispersed in the solvent before heating. Sonication of the reaction mixture for 15-30 minutes can help achieve a homogeneous suspension.[4]
-
Control the Heating Rate: A slow and controlled heating ramp to the final reaction temperature can promote more uniform nucleation and growth of the COF crystals.
-
Purity of Starting Materials: Use high-purity monomers. Impurities can act as defect sites and disrupt the long-range order of the framework.
-
Data Analysis: When analyzing gas sorption data, be mindful of the pressure range used for the pore size distribution calculation. At high relative pressures, condensation of nitrogen in the spaces between particles (interparticle voids) can be mistaken for large pores.
-
Experimental Protocols & Data
Protocol 1: Solvothermal Synthesis of a BME-Terephthalaldehyde Framework
This protocol provides a general procedure for the synthesis of a BME-terephthalaldehyde COF. Optimization may be required based on your specific experimental setup and desired material properties.
Materials:
-
Bis(2-mercaptoethyl)amine (BME)
-
Terephthalaldehyde
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
6 M Acetic Acid
-
Acetone (reagent grade)
-
Tetrahydrofuran (THF, reagent grade)
Procedure:
-
In a Pyrex tube, combine BME and terephthalaldehyde in a 1:1 molar ratio.
-
Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).
-
Add an aqueous solution of 6 M acetic acid (typically 0.1 mL per 1 mL of solvent mixture).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.[4]
-
Subject the tube to three freeze-pump-thaw cycles to degas the mixture.[4][11]
-
Seal the tube under vacuum and place it in an oven at 120 °C for 72 hours.[4]
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the precipitate sequentially with acetone and THF.[4]
-
Purify the crude product by Soxhlet extraction with THF for 24 hours.[4]
-
Activate the purified COF by drying under vacuum at 150 °C overnight.[4]
Table 1: Influence of Synthesis Parameters on Pore Size
| Parameter | Variation | Expected Effect on Pore Size | Rationale |
| Linker Length | Terephthalaldehyde vs. 4,4'-Biphenyldicarboxaldehyde | Increase | Longer linkers create larger pores within the same framework topology.[12] |
| Reaction Temperature | 100 °C vs. 150 °C | May decrease effective pore size | Higher temperatures can lead to faster, less controlled polymerization, potentially causing pore collapse or blockage.[7] |
| Solvent Polarity | Increased Polarity | Can improve crystallinity and pore uniformity | Solvents with higher polarity can enhance the reversibility of the imine formation, leading to better error correction and a more ordered framework.[2] |
| Post-Synthetic Modification | Grafting of functional groups | Decrease | The addition of chemical moieties to the pore walls will reduce the accessible pore diameter.[13][14] |
Visualizing the Workflow
Diagram 1: General Workflow for BME-Terephthalaldehyde COF Synthesis and Characterization
Caption: Workflow for COF synthesis and characterization.
Diagram 2: Troubleshooting Logic for Low Crystallinity
Caption: Troubleshooting low crystallinity in COF synthesis.
References
-
Pore engineering of ultrathin covalent organic framework membranes for organic solvent nanofiltration and molecular sieving. Royal Society of Chemistry.
-
Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation. Journal of Materials Chemistry A (RSC Publishing).
-
Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications.
-
Crystallization environment : pore size tuning of new covalent organic frameworks (COFs). OAR@UM.
-
Molecular engineering toward large pore-sized covalent organic frameworks. Chemical Synthesis.
-
Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications. Chemical Science (RSC Publishing).
-
Facile post-synthesis of isomeric covalent organic frameworks via precise pore surface engineering. Royal Society of Chemistry.
-
Reducing the Pore Size of Covalent Organic Frameworks in Thin-Film Composite Membranes Enhances Solute Rejection. ResearchGate.
-
Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications (RSC Publishing).
-
Technical Support Center: Synthesis of Covalent Organic Frameworks (COFs) with 2,5-Dihydroxyterephthalaldehyde. Benchchem.
-
The effect of disorder in multi-component covalent organic frameworks. Royal Society of Chemistry.
-
Solvent-induced interfacial polymerization enables highly crystalline covalent organic framework membranes. ResearchGate.
-
Pore Surface Engineering of Covalent Organic Frameworks by Simultaneously Appending Amine Group and Tailoring Pore Size for Efficient Adsorption of Diclofenac Sodium. SSRN.
-
Strategies of pore size adjustment. a) Direct reaction synthesis of... ResearchGate.
-
Gas Sorption Analysis of Porous Materials. AZoM.
-
Solvent Polarity Tuning to Enhance the Crystallinity of 2D-Covalent Organic Frameworks for Visible-light-driven Hydrogen Generation. ResearchGate.
-
Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. Diva Portal.
-
Gas adsorption and selectivity studies for porous metal-organic frameworks. Nottingham ePrints.
-
Porous graphene oxide frameworks: Synthesis and gas sorption properties. Journal of Materials Chemistry (RSC Publishing).
-
Structural Characterisation of Disordered Porous Materials Using Gas Sorption and Complementary Techniques. MDPI.
-
High-Crystallinity Covalent Organic Framework Synthesized in Deep Eutectic Solvent: Potentially Effective Adsorbents Alternative to Macroporous Resin for Flavonoids. Chemistry of Materials - ACS Publications.
-
Reducing the Pore Size of Covalent Organic Frameworks in Thin-Film Composite Membranes Enhances Solute Rejection. SciSpace.
-
Decorating pore environment via cationic units of covalent organic frameworks for enhancing CO 2 reduction reaction. OAE Publishing Inc..
-
The effect of different monomer ratio on pore diameter. (a)... ResearchGate.
-
Highly crystalline and robust covalent organic framework membranes for predictable solvent transport and molecular separation. Journal of Materials Chemistry A (RSC Publishing).
-
Synthesis Protocols for Covalent Organic Framework (COF) Precursors. Rsc.org.
-
Covalent organic framework (COF) synthesis. Reddit.
-
Application Notes and Protocols for Terephthalaldehyde-Based Covalent Organic Frameworks. Benchchem.
-
Developing Covalent-Organic Frameworks for Protecting Against Radiation. Scholar Commons.
-
Probing Defects in Covalent Organic Frameworks. PMC.
-
Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. PMC.
-
Synthesis of covalent organic frameworks using sustainable solvents and machine learning. KAUST Repository.
-
Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. MDPI.
-
a FTIR spectra of melamine (blue curve), terephthalaldehyde (red curve)... ResearchGate.
-
Facile synthesis of bismuth terephthalate metal–organic frameworks and their visible-light-driven photocatalytic activities toward Rhodamine B dye. ResearchGate.
-
Phosphotungstic acid-supported melamine–terephthalaldehyde covalent organic framework as a novel and reusable nanostructured catalyst in three-component synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives. ResearchGate.
-
Covalent Organic Frameworks: From Materials Design to Biomedical Application. MDPI.
-
Mechanochemical synthesis of mixed metal, mixed linker, glass-forming metal–organic frameworks. Green Chemistry (RSC Publishing).
-
Synthesis and application of Al trimesate-based metal-organic framework: a critical review. Frontiers.
-
Noble and transition metal aromatic frameworks: synthesis, properties, and stability. Georgia Institute of Technology.
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Overcoming steric hindrance in 2,5-bis(alkoxy)terephthalaldehyde reactions
To: User From: Dr. Aris V., Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Overcoming Steric Hindrance in 2,5-Bis(alkoxy)terephthalaldehyde Reactions
Technical Support Center: Advanced Synthesis Guide
Welcome to the specialized support module for 2,5-bis(alkoxy)terephthalaldehyde derivatives. This guide addresses the unique reactivity challenges posed by the ortho-alkoxy substituents relative to the aldehyde functionalities.
While these molecules are critical precursors for Poly(p-phenylene vinylene) (PPV) derivatives, Covalent Organic Frameworks (COFs) , and Schiff base ligands , their steric bulk frequently leads to stalled reactions, low yields, or incomplete condensation.
Part 1: The Steric Bottleneck (Mechanistic Insight)
Before troubleshooting, it is vital to understand why your reaction is failing. In 2,5-bis(alkoxy)terephthalaldehyde, the alkoxy chains (–OR) at positions 2 and 5 exert significant steric pressure on the aldehyde carbonyls at positions 1 and 4.
-
Rotational Barrier: The alkoxy oxygen lone pairs repel the carbonyl oxygen, often forcing the aldehyde group out of planarity with the benzene ring. This reduces electrophilicity by breaking conjugation.
-
Nucleophilic Blockade: Bulky alkoxy groups (e.g., octyloxy, ethylhexyloxy) create a "shield" that hinders the approach of nucleophiles (amines, ylides) to the carbonyl carbon.
Visualizing the Steric Conflict
Figure 1: Mechanistic flow showing how ortho-alkoxy substitution creates a kinetic barrier to reaction.
Part 2: Optimization Protocols (The "Drivers")
Scenario A: Olefination (Wittig vs. Horner-Wadsworth-Emmons)
Issue: Low yield or difficult separation of Triphenylphosphine oxide (TPPO) in PPV synthesis.
Technical Insight: The Wittig reaction is notoriously sensitive to steric hindrance. The bulky triphenylphosphine group in the ylide struggles to approach the hindered aldehyde.
Recommended Protocol: Switch to Horner-Wadsworth-Emmons (HWE) or Gilch Polymerization .
| Feature | Wittig Reaction | HWE Reaction (Recommended) |
| Reagent | Phosphonium Ylide (Ph₃P=CR₂) | Phosphonate Ester ((RO)₂P(O)CH₂R) |
| Steric Sensitivity | High (Bulky Ph₃P group) | Low (Smaller Phosphonate group) |
| Byproduct | Ph₃P=O (Hard to remove) | Water-soluble Phosphate salts |
| Isomer Selectivity | Mixtures (Z/E) | High (E)-Selectivity |
Critical Step (HWE): Use Potassium tert-butoxide (t-BuOK) as the base in THF or DMF. The potassium cation coordinates with the phosphonate oxygen, stabilizing the intermediate and facilitating the elimination step even in hindered systems [1].
Scenario B: Schiff Base / Imine Formation (COFs & Ligands)
Issue: Incomplete conversion or hydrolysis back to starting material.
Technical Insight: Imine formation is a reversible equilibrium. In sterically hindered aldehydes, the forward reaction rate is slow, and the presence of any water drives the equilibrium back to the aldehyde.
Troubleshooting Q&A:
Q: I am seeing the product form by color change, but NMR shows starting material. Why? A: You likely have water in your system. The steric bulk prevents the "tight" packing of the imine, making the C=N bond more susceptible to hydrolysis during workup.
-
Fix 1 (Azeotropic Distillation): Use Toluene or Benzene with a Dean-Stark trap to physically remove water as it forms.[1]
-
Fix 2 (Chemical Drying): Add activated 4Å Molecular Sieves directly to the reaction flask.
-
Fix 3 (Catalysis): Use a Lewis Acid catalyst like Sc(OTf)₃ or mild Brønsted acid (acetic acid ) to activate the carbonyl without protonating the amine nucleophile too strongly [2].
Part 3: Troubleshooting Workflow
Use this decision tree to diagnose specific failures in your experiment.
Figure 2: Diagnostic workflow for common reaction failures.
Part 4: Frequently Asked Questions (FAQs)
Q1: My 2,5-bis(octyloxy)terephthalaldehyde is not dissolving in Ethanol for Schiff base synthesis. What should I do? A: Long alkyl chains (octyloxy) make the molecule lipophilic. Ethanol is often too polar.
-
Solution: Use a mixed solvent system.[2][3] Try CHCl₃/EtOH (1:1) or Toluene/EtOH . If synthesizing a COF, use o-dichlorobenzene/n-butanol mixtures, which allow for higher reaction temperatures (120°C) to overcome the steric barrier [3].
Q2: Why is my Knoevenagel condensation with malononitrile stopping at the mono-substituted stage? A: The first substitution increases the steric bulk around the remaining aldehyde and changes the electronics of the ring.
-
Solution: You need a more aggressive catalyst system. Switch from Piperidine/Ethanol to TiCl₄/Pyridine in THF. Titanium tetrachloride acts as a strong Lewis acid, activating the carbonyl oxygen and acting as a water scavenger, driving the reaction to the bis-substituted product [4].
Q3: Can I use microwave irradiation? A: Yes, and it is highly recommended. Microwave heating provides direct kinetic energy to the polar carbonyl bonds, often overcoming the local steric barrier that thermal heating cannot. We have seen reaction times drop from 24 hours (reflux) to 20 minutes (microwave) for hindered Schiff base couplings [5].
References
-
Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene) . Journal of Applied Polymer Science. (2014). 4
-
Technical Support Center: Optimizing Schiff Base Formation . BenchChem. (2025).[1][5] 1
-
Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks . Nature Communications / PMC. (2025). 6
-
Sequential Knoevenagel Condensation/Cyclization . Journal of Organic Chemistry / PMC. (2021). 7
-
2,5-Bis(octyloxy)terephthalaldehyde Product Guide . Ossila. (2026).[8] 8
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- 8. ossila.com [ossila.com]
Purification methods for crude 2,5-Bis(2-methoxyethoxy)terephthalaldehyde
The following technical guide is structured as a Tier-2 Support Knowledge Base for researchers working with 2,5-Bis(2-methoxyethoxy)terephthalaldehyde (BMET) .
This molecule is a critical "short-chain" PEGylated linker used in Covalent Organic Frameworks (COFs) and Schiff-base polymers.[1][2][3] Its amphiphilic nature (hydrophobic core + hydrophilic ether tails) creates unique purification challenges compared to standard alkyl-aldehydes.[1][2][3]
Ticket Subject: Purification & Troubleshooting for Crude this compound Applicable CAS: 2053247-15-5 (Generic/Analogous) Molecular Formula: C₁₄H₁₈O₆ (MW: 282.29 g/mol )[1][2][3]
Initial Triage: Diagnostic Assessment
Before selecting a method, assess the crude material's profile.[1][3]
| Observation | Probable Cause | Recommended Action |
| Sticky Brown Oil | Residual DMF/DMSO or Oligomers | Perform Protocol C (Aggressive Workup) before purification.[1][2][3] |
| Yellow/Beige Solid | Minor oxidation or trace isomers | Proceed to Protocol A (Recrystallization).[1][2][3] |
| NMR: Split Aldehyde Peak | Mono-substituted impurity (Phenol) | Protocol B (Column Chromatography) is mandatory. |
| NMR: Broad Peak >10 ppm | Carboxylic Acid (Oxidation) | Wash with NaHCO₃ (aq) or recrystallize rapidly.[1][2][3] |
Purification Protocols
Protocol A: Recrystallization (The "Gold Standard")
Best For: Removal of trace salts, color bodies, and minor oxidation products.[1][3] Mechanism: The "methoxyethoxy" chains provide solubility in hot polar solvents, but the rigid terephthalaldehyde core drives crystallization upon cooling.[1][3]
Solvent System:
Step-by-Step Guide:
-
Dissolution: Place crude solid in a flask. Add minimum Ethanol (95% or absolute) while heating to reflux (approx. 78°C).[1][2][3]
-
Hot Filtration: If insoluble black specks remain (likely inorganic salts like KBr/KCl from synthesis), filter the hot solution through a pre-warmed glass frit or Celite pad.[1][3]
-
Anti-Solvent Addition:
-
Crystallization: Remove heat. Let the flask cool to room temperature slowly (wrap in foil/towel). Then, place in a fridge (4°C) for 4–12 hours.
-
Collection: Filter the pale yellow needles.[1][3] Wash with cold Ethanol/Water (1:1).[1][2][3]
Technical Insight: The ether chains increase water solubility compared to simple methoxy- derivatives.[1][2][3] Do not use excess water, or you will form an oil ("oiling out") instead of crystals.[1][3]
Protocol B: Flash Column Chromatography
Best For: Separating the di-substituted product from the mono-substituted intermediate (2-hydroxy-5-(2-methoxyethoxy)terephthalaldehyde).[1][2][3]
Stationary Phase: Silica Gel (230–400 mesh).[1][2][3] Mobile Phase:
Troubleshooting the Separation:
-
The Mono-Impurity: The mono-substituted byproduct contains a free phenolic -OH group.[1][2][3] It is significantly more polar and acidic than the target BMET.[1][3]
-
Rf Values (Approximate in 95:5 DCM:MeOH):
-
Loading: Dissolve crude in minimum DCM. If solubility is poor, use a "dry load" technique (adsorb onto silica, evaporate solvent, load powder).[1][3]
Protocol C: Aggressive Workup (Removing DMF)
Scenario: Synthesis of BMET usually involves alkylation in DMF.[1][2][3] Residual DMF prevents crystallization.[1][3]
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (do not use DCM yet; EtOAc extracts less DMF).
-
The LiCl Wash: Wash the organic layer 3× with 5% Lithium Chloride (LiCl) aqueous solution.[1][3]
-
Drying: Dry over anhydrous Na₂SO₄. Evaporate to dryness.
-
Result: You should now have a solid capable of Recrystallization (Protocol A).[1][3]
Visual Troubleshooting Workflows
Workflow 1: The Purification Decision Matrix
Use this logic flow to determine the most efficient purification route based on your crude analysis.[3]
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.[1][2][3]
Workflow 2: Impurity Removal Mechanism
Understanding how the LiCl workup removes the most common contaminant (DMF).[1][2][3]
Figure 2: The LiCl extraction mechanism. LiCl disrupts DMF-Organic hydrogen bonding, forcing DMF into the water phase.[1][2][3]
Frequently Asked Questions (FAQ)
Q: My product is oiling out during recrystallization. What went wrong? A: You likely added too much anti-solvent (water) or cooled it too quickly.[1][2][3]
-
Fix: Re-heat until the oil dissolves. Add a small amount of Ethanol.[1][3][4][5] Let it cool to room temperature very slowly without agitation. If oil persists, scratch the glass with a spatula to induce nucleation.[1][3]
Q: Can I use water to precipitate the product directly from the DMF reaction? A: This is risky for BMET.[1][3] Unlike unsubstituted terephthalaldehyde, the "methoxyethoxy" chains impart significant water solubility.[1][3] Pouring into water may result in a milky emulsion that is difficult to filter, leading to yield loss.[3] Protocol C (Extraction) is safer.[1][2][3]
Q: How do I store purified BMET? A: Aldehydes are prone to air oxidation.[1][3] Store the purified solid under Nitrogen or Argon in a sealed vial at -20°C . If the solid turns from white/yellow to brown, it has oxidized.[3]
Q: What are the key NMR markers for purity? A:
-
Aromatic Protons: Singlet at ~7.5 ppm (Since it is 2,5-substituted, the symmetry makes the two aromatic protons equivalent).[1][3]
-
Ether Chain: Look for the specific pattern ~4.2 ppm (OCH₂), ~3.8 ppm (CH₂), ~3.4 ppm (OCH₃).[1][2][3]
References
-
Solubility & Recrystallization of Terephthalaldehyde Derivatives
-
NMR Impurity Identification (Trace Solvents)
-
Source: Babij, N. R., et al. (2016).[1][3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Retrieved from [1][2][3]
-
Relevance: Essential for identifying residual DMF (2.89, 2.73, 7.96 ppm in CDCl3) and Ethanol impurities.[1][3]
-
-
Synthesis of PEGylated COF Linkers
-
General Aldehyde Purification Strategies
Sources
Validation & Comparative
Alkyl vs. Alkoxy Functionalization in Covalent Organic Frameworks: A Comparative Guide to Gas Adsorption Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tailoring Porosity and Selectivity in Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) have emerged as a highly promising class of crystalline porous materials, distinguished by their high surface areas, tunable pore sizes, and exceptional thermal and chemical stability.[1][2] These characteristics make them prime candidates for a wide array of applications, including gas storage and separation, catalysis, and sensing.[3] The ability to pre-design and functionalize the building blocks of COFs offers a powerful tool to tailor their properties for specific applications.[4] Among the various functionalization strategies, the introduction of alkyl and alkoxy side chains into the COF structure has garnered significant attention for its potential to modulate gas adsorption behavior. This guide provides an in-depth comparison of the gas adsorption isotherms of alkyl- versus alkoxy-substituted COFs, supported by experimental data and a discussion of the underlying scientific principles.
The strategic incorporation of functional groups into the pores of COFs can significantly influence their interactions with gas molecules.[5] Alkyl groups, being nonpolar, primarily interact with adsorbates through van der Waals forces, while the oxygen atom in alkoxy groups introduces polarity, enabling stronger dipole-quadrupole interactions with gases like carbon dioxide.[6][7] Understanding the distinct effects of these two functional groups is crucial for the rational design of COFs with enhanced gas uptake capacities and selectivities.
Comparative Analysis of Gas Adsorption Isotherms
The choice between alkyl and alkoxy functionalization can lead to significant differences in gas adsorption performance, primarily due to their differing polarities and steric effects. While direct comparative studies on isostructural COFs are still emerging, valuable insights can be drawn from existing research on functionalized COFs and analogous porous materials like Metal-Organic Frameworks (MOFs).[6]
Carbon Dioxide (CO2) Adsorption
Alkoxy-substituted COFs generally exhibit enhanced CO2 uptake, particularly at low pressures, compared to their alkyl-substituted counterparts. This is attributed to the increased polarity imparted by the ether oxygen, which creates stronger electrostatic interactions with the quadrupole moment of CO2 molecules.[8] For instance, computational studies on functionalized 3D COF-300 have shown that the introduction of polar functional groups significantly enhances CO2 affinity and adsorption capacity.[8]
In contrast, alkyl-substituted COFs, while still capable of CO2 adsorption, rely on weaker van der Waals interactions. However, the length and branching of the alkyl chains can be tuned to optimize pore size and surface area, which also play a crucial role in gas uptake.[9] A study on methylated versus non-methylated imine-linked COFs revealed that the non-methylated version exhibited stronger interactions with various probes, including toluene, which can be attributed to the higher accessibility of the polar imine bonds.[7] This suggests a trade-off between the steric hindrance of the functional group and its electronic contribution to adsorption.
| Functional Group | COF System | CO2 Uptake (mmol/g) at 273 K, 1 bar | Key Findings | Reference |
| Methoxy | TPB-DMTP-COF | Not explicitly stated, but showed high crystallinity and surface area | Methoxy groups enhanced structural stability and porosity. | [9] |
| Methyl | Me3TFB-BD | Not explicitly stated for CO2 | Weaker interactions with probes compared to non-methylated analog. | [7] |
| Amine | COF-300-NH2 | Significantly improved CO2 adsorption capacity | Amine functionalization introduces strong basic sites for CO2 interaction. | [10] |
Table 1: Comparison of CO2 Adsorption in Functionalized COFs
Methane (CH4) Adsorption
For methane adsorption, where dispersion forces play a more dominant role, the differences between alkyl and alkoxy functionalization are more nuanced. The larger polarizability of longer alkyl chains can lead to stronger interactions with methane. However, the steric hindrance of bulkier groups can also limit the accessible pore volume for gas uptake.
In a study on alkyl-functionalized MOFs, it was observed that the addition of methyl and ethyl groups could modulate gas adsorption and separation performance by altering pore volume, surface area, and charge distribution.[11] While not COFs, these findings suggest that alkyl groups can be strategically employed to create favorable adsorption sites for methane. The selection of the appropriate alkyl chain length is critical, as it influences both the strength of the interaction and the packing efficiency of the adsorbed gas molecules.
| Functional Group | MOF System | CH4 Uptake (mmol/g) at 298 K, 35 bar | Key Findings | Reference |
| Methyl | Cu-MBTC | ~4.5 | Alkyl groups provide new adsorption sites. | [11] |
| Ethyl | Cu-EBTC | ~4.0 | Higher selectivity for CO2/N2 separation. | [12] |
| None | Cu-BTC | ~5.0 | Higher uptake but lower selectivity. | [11] |
Table 2: Methane Adsorption in Alkyl-Functionalized MOFs (as an analogous system)
Causality Behind Experimental Choices and Mechanistic Insights
The decision to functionalize a COF with either an alkyl or an alkoxy group is driven by the target application. For applications requiring high selectivity for polar gases like CO2, alkoxy groups are often favored due to their ability to introduce polarity and enhance electrostatic interactions.[8] Conversely, for the storage of nonpolar gases like methane or for achieving specific pore geometries, the nonpolar and sterically tunable nature of alkyl groups can be more advantageous.[11]
The mechanism of enhanced CO2 adsorption in alkoxy-substituted COFs is primarily attributed to the Lewis basicity of the oxygen atom, which interacts favorably with the acidic carbon atom of CO2. This interaction increases the isosteric heat of adsorption, indicating a stronger binding affinity. For alkyl-substituted COFs, the adsorption mechanism is dominated by physisorption, where the strength of the interaction is largely dependent on the polarizability and surface area of both the adsorbate and the adsorbent.
Experimental Protocols
Synthesis of Functionalized COFs (A General Approach)
The synthesis of functionalized COFs typically involves a bottom-up approach where the desired functional groups are incorporated into the monomer units prior to polymerization.[4] The following is a generalized solvothermal synthesis protocol.
Diagram of a Generic Solvothermal Synthesis of a Functionalized COF
Caption: General workflow for the solvothermal synthesis of a functionalized COF.
-
Monomer Preparation: Synthesize or procure the desired functionalized (alkyl or alkoxy) and non-functionalized monomer units.
-
Reaction Setup: In a pressure tube, combine the functionalized monomer and the co-monomer in a suitable solvent mixture (e.g., a mixture of mesitylene, 1,4-dioxane, and n-butanol).
-
Catalyst Addition: Add an aqueous solution of a catalyst, such as acetic acid, to the monomer solution.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved gases.
-
Solvothermal Reaction: Seal the tube under vacuum and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3-7 days).
-
Product Isolation: After cooling to room temperature, collect the precipitated solid by filtration.
-
Purification: Wash the crude product extensively with various solvents (e.g., tetrahydrofuran, acetone, and methanol) to remove unreacted monomers and catalyst.
-
Activation: Dry the purified COF under vacuum at an elevated temperature (e.g., 150 °C) to remove any guest solvent molecules from the pores.
Gas Adsorption Measurements
Gas adsorption isotherms are typically measured using a volumetric gas sorption analyzer.
Diagram of a Volumetric Gas Adsorption Measurement Workflow
Caption: Workflow for measuring gas adsorption isotherms using a volumetric analyzer.
-
Sample Preparation: Place a precisely weighed amount of the activated COF sample (typically 50-100 mg) into a sample tube.
-
Degassing: Attach the sample tube to the degassing port of the analyzer and heat the sample under high vacuum for several hours to remove any adsorbed impurities.
-
Analysis: Transfer the sample tube to the analysis port, which is maintained at a constant temperature (e.g., 77 K for N2, 273 K or 298 K for CO2 and CH4).
-
Dosing: Introduce known amounts of the adsorbate gas into the sample tube in a stepwise manner.
-
Equilibration: Allow the pressure to equilibrate after each dose as the gas adsorbs onto the COF.
-
Data Collection: Record the amount of gas adsorbed at each equilibrium pressure.
-
Isotherm Generation: Plot the amount of gas adsorbed as a function of the relative pressure (for N2) or absolute pressure (for CO2 and CH4) to generate the adsorption isotherm.
Conclusion and Future Outlook
The functionalization of Covalent Organic Frameworks with alkyl and alkoxy groups provides a versatile strategy for tuning their gas adsorption properties. Alkoxy substitution generally enhances the affinity for polar gases like CO2 through increased electrostatic interactions, while alkyl substitution offers a means to modulate pore size and van der Waals interactions, which can be beneficial for the storage of nonpolar gases like methane.
The choice between these two functional groups is highly dependent on the specific application. For CO2 capture and separation, alkoxy-functionalized COFs hold significant promise. For natural gas storage and hydrocarbon separations, the tunability of alkyl-functionalized COFs offers exciting possibilities.
Future research should focus on the synthesis and characterization of isostructural series of alkyl- and alkoxy-substituted COFs to enable more direct and systematic comparisons of their gas adsorption properties. Furthermore, advanced computational modeling will be instrumental in predicting the optimal functional group and pore geometry for specific gas separation and storage challenges. The continued development of functionalized COFs will undoubtedly pave the way for next-generation materials for a sustainable energy future.
References
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The Impact of Alkyl- and Alkoxy- functionalization on the Responsive Behaviour of Metal-Organic Frameworks: From Conventional to Frustrated Flexibility. Eldorado - Repository of the TU Dortmund. Available at: [Link]
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Theoretical Study of CH4 and CO2 Separation by IRMOFs. PMC. Available at: [Link]
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Figure 4. CO 2 /CH 4 adsorption selectivity obtained from the... ResearchGate. Available at: [Link]
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CO2 and b) CH4 adsorption isotherms for 1 a (orange), 2 a (green), and... ResearchGate. Available at: [Link]
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Separation of CO2 from CH4 Using Mixed-Ligand Metal-Organic Frameworks. Northwestern University. Available at: [Link]
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Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. MDPI. Available at: [Link]
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Functionalized 3D Covalent Organic Frameworks for High-Performance CO>2> Capture and Separation over N>2>. CityUHK Scholars. Available at: [Link]
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Insights into CO 2 Adsorption in M–OH Functionalized MOFs. ResearchGate. Available at: [Link]
-
First Principles Analysis of Perfluoroalkyl Substance Adsorption on COF-300 Covalent Organic Frameworks. ChemRxiv. Available at: [Link]
-
Crystallization of Covalent Organic Frameworks for Gas Storage Applications. MDPI. Available at: [Link]
-
Molecular simulation study on gas adsorption and separation performance of alkyl-functionalized HKUST materials. ResearchGate. Available at: [Link]
-
Study on gas adsorption and separation performance of alkyl functionalized MOF materials under wet conditions. RSC Publishing. Available at: [Link]
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COF‐300s with different functional groups. ResearchGate. Available at: [Link]
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Polymer-Coated Covalent Organic Frameworks as Porous Liquids for Gas Storage. ACS Publications. Available at: [Link]
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The difference in the CO2 adsorption capacities of different functionalized pillar-layered metal-organic frameworks (MOFs). PubMed. Available at: [Link]
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Postsynthetic functionalization of covalent organic frameworks. PMC - NIH. Available at: [Link]
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Study on gas adsorption and separation performance of alkyl functionalized MOF materials under wet conditions. ResearchGate. Available at: [Link]
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Comparison of Gas Adsorption Properties in Methylated and Non-Methylated Imine-Linked Nanoporous Covalent Organic Frameworks. PMC. Available at: [Link]
-
CH4 and CO2 Adsorption Study in ZIF-8 and Al-BDC MOFs. Science Signpost Publishing Inc. Available at: [Link]
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Microporous and stable covalent organic framework for effective gas uptake. ResearchGate. Available at: [Link]
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Functionalized modulators in imine-linked covalent organic frameworks (COFs). Wageningen University & Research eDepot. Available at: [Link]
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Increased CO2 affinity and adsorption selectivity in MOF-801 fluorinated analogues. ChemRxiv. Available at: [Link]
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Separation of Alkane and Alkene by Metal-Organic Frameworks. The Royal Society of Chemistry. Available at: [Link]
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(PDF) Covalent Organic Frameworks: Synthesis and Applications. ResearchGate. Available at: [Link]
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Hype or progress? What modulated MOFs deliver for CO2 adsorption. RSC Blogs. Available at: [Link]
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Functionality of Covalent Organic Framework (COF) in Gas Storage Application: First Principal Study. Scientific Research Publishing. Available at: [Link]
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Separation and Purification of Hydrocarbons with Porous Materials. PMC - NIH. Available at: [Link]
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CO2 MOFs - Singapore. DR-NTU - Nanyang Technological University. Available at: [Link]
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Hydrocarbon Separations in Metal−Organic Frameworks. ACS Publications. Available at: [Link]
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Harnessing Pore Size in COF Membranes: A Concentration Gradient-Driven Molecular Dynamics Study on Enhanced H2/CH4 Separation. PMC. Available at: [Link]
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The Role of Alkanes in the Formation of Organized Structures. Longdom Publishing. Available at: [Link]
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A Researcher's Guide to Characterizing Novel Fluorophores: The Case of 2,5-Bis(2-methoxyethoxy)terephthalaldehyde Derivatives
For researchers and professionals in drug development and materials science, the quest for novel fluorescent probes with tailored properties is a continuous endeavor. Terephthalaldehyde derivatives, a class of aromatic dialdehydes, represent a versatile scaffold for the synthesis of such probes. Their rigid structure and reactive aldehyde groups allow for the construction of complex, conjugated systems with tunable photophysical characteristics. This guide provides a comprehensive framework for evaluating the fluorescence quantum yield (Φf) of novel terephthalaldehyde derivatives, specifically focusing on the 2,5-Bis(2-methoxyethoxy)terephthalaldehyde scaffold, and positions their potential performance within the broader context of commonly used fluorescent dyes.
While specific experimental data for this compound and its derivatives are not yet prevalent in published literature, this guide will equip you with the foundational knowledge and detailed protocols to characterize these and other novel fluorophores in your own laboratory.
The Promise of Terephthalaldehyde-Based Fluorophores
Terephthalaldehyde (C8H6O2) is a symmetrical aromatic dialdehyde that serves as a valuable building block in organic synthesis.[1] Its derivatives are increasingly being explored for applications in fluorescent materials and sensors. The introduction of substituents onto the benzene ring, such as the 2,5-dialkoxy groups in the topic compound, can significantly influence the molecule's electronic properties and, consequently, its fluorescence. These alkoxy groups are known to enhance the solubility of rigid molecular structures, a crucial factor for practical applications in biological and chemical sensing.[2]
Furthermore, some terephthalaldehyde derivatives have been shown to exhibit Aggregation-Induced Emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation.[3][4] This property is particularly valuable for applications such as bio-imaging and the development of solid-state lighting materials.
Benchmarking Performance: A Comparative Landscape of Common Fluorophores
To contextualize the potential performance of a novel fluorophore, it is essential to compare its fluorescence quantum yield to that of well-established standards. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] A higher quantum yield indicates a brighter fluorophore.
Below is a table summarizing the fluorescence quantum yields of several common reference dyes in various solvents. This table serves as a valuable benchmark when evaluating the performance of your novel this compound derivatives.
| Fluorophore | Solvent | Quantum Yield (Φf) |
| Fluorescein | 0.1 N NaOH | 0.925 ± 0.015[3] |
| Rhodamine 6G | Ethanol | 0.950 ± 0.015[3] |
| Quinine Sulfate | 0.1 N H2SO4 | ~0.51-0.60[2][4] |
| Rhodamine B | Ethanol | ~0.65-0.70 |
| Coumarin 153 | Ethanol | ~0.53-0.58 |
Note: Quantum yields can be highly dependent on the solvent, pH, temperature, and concentration.
A Definitive Experimental Protocol for Determining Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a new compound is the comparative method. This technique involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.
I. Principle
The relative fluorescence quantum yield (Φx) of an unknown sample (x) is calculated using the following equation:
Φx = Φs * (Ix / Is) * (As / Ax) * (nx^2 / ns^2)
Where:
-
Φs is the fluorescence quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts x and s refer to the unknown sample and the standard, respectively.
II. Experimental Workflow
The following diagram illustrates the key steps in determining the relative fluorescence quantum yield.
Figure 1. Workflow for the determination of relative fluorescence quantum yield.
III. Step-by-Step Methodology
-
Selection of a Suitable Standard:
-
Choose a standard that absorbs and emits in a similar spectral region to your unknown compound.
-
The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent.
-
Ensure the solvent for the standard and the unknown are the same or have a known refractive index.
-
-
Preparation of Solutions:
-
Prepare a stock solution of both the standard and the unknown compound in a high-purity, spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the unknown. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all prepared solutions.
-
It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the standard and the unknown samples.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the standard and the unknown, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The plot should yield a straight line passing through the origin. The slope of this line is proportional to the quantum yield.
-
Calculate the quantum yield of the unknown sample using the equation provided in the "Principle" section, substituting the slopes of the plots for the (I/A) term.
-
Interpreting the Results and Potential Pitfalls
A high calculated quantum yield for your this compound derivative would indicate that it is an efficient emitter and a promising candidate for fluorescence-based applications. However, several factors can influence the accuracy of your measurement:
-
Inner Filter Effects: At higher concentrations, the emitted fluorescence can be re-absorbed by other molecules in the solution, leading to an underestimation of the quantum yield. Keeping the absorbance below 0.1 helps to mitigate this.
-
Solvent Impurities: Fluorescent impurities in the solvent can contribute to the measured signal and lead to inaccurate results. Always use high-purity solvents.
-
Photodegradation: If your compound is not photostable, its fluorescence intensity may decrease over time during the measurement, affecting the results.
-
Mismatched Excitation/Emission Slits: Ensure that the instrument settings are identical for both the standard and the unknown to ensure a valid comparison.
Conclusion and Future Outlook
While direct experimental data on the fluorescence quantum yield of this compound derivatives remains to be published, the methodologies outlined in this guide provide a robust framework for their characterization. By following these protocols, researchers can accurately determine the quantum yield of these and other novel fluorophores, enabling a quantitative comparison with existing standards and facilitating the development of next-generation fluorescent probes for a wide range of scientific and biomedical applications. The unique structural features of 2,5-dialkoxyterephthalaldehydes suggest a promising avenue for the design of highly soluble and potentially AIE-active fluorophores, and their thorough characterization is a critical step in unlocking their full potential.
References
- A simple terephthalaldehyde-based AIE fluorescent probe for highly sensitive and selective detection of bisulphites in food samples - Analytical Methods (RSC Publishing). (URL not available)
-
Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334. [Link]
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (URL not available)
-
Brouwer, A. M. (2011). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 116(4), 743–755. [Link]
- A simple terephthalaldehyde-based AIE fluorescent probe for highly sensitive and selective detection of bisulphites in food samples - RSC Publishing. (URL not available)
- Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields - Semantic Scholar. (URL not available)
- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (URL not available)
- Fluorescence Spectroscopy-Quantum yield. (URL not available)
- Thermo Fisher Scientific. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. (URL not available)
-
Resch-Genger, U., Rurack, K., & Hoffmann, K. (2005). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 15(3), 335–343. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]
- A Convenient Synthetic Route to 2,5-Dialkoxyterephthalaldehyde - Taylor & Francis. (URL not available)
- Ishii, A., et al. (2015). Journal of Materials Chemistry C, 3(4), 789-796. (URL not available)
- Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique - ResearchG
- Resch-Genger, U., & Rurack, K. (2010). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Geddes, C., & Lakowicz, J. (eds) Topics in Fluorescence Spectroscopy. Springer, New York, NY. (URL not available)
-
Karstens, T., & Kobs, K. (1980). Rhodamine B and rhodamine 101 as reference substances for fluorescence quantum yield measurements. The Journal of Physical Chemistry, 84(14), 1871–1872. [Link]
-
Ishida, H., et al. (2008). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a reabsorption/reemission correction. Analytical Chemistry, 80(13), 4931–4936. [Link]
- Terephthalaldehyde 623-27-8 wiki. (URL not available)
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- 4. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Enhancing Covalent Organic Frameworks: A Comparative Guide to the Impact of Methoxyethoxy Chains on Hydrophilicity and Wettability
For Researchers, Scientists, and Drug Development Professionals
The intrinsic properties of Covalent Organic Frameworks (COFs), such as high porosity and tunable structures, have positioned them as promising materials in fields ranging from gas storage to catalysis and drug delivery. However, the often hydrophobic nature of their pristine forms can limit their applicability in aqueous environments, a critical consideration for many biological and environmental applications. This guide provides an in-depth comparison of pristine COFs and those functionalized with methoxyethoxy chains, detailing the significant impact of this modification on their hydrophilicity and wettability.
The Challenge of Hydrophobicity in COFs
Covalent Organic Frameworks are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their ordered structures and high surface areas are highly desirable, but the aromatic nature of many of the building blocks often results in a hydrophobic pore environment. This can lead to poor dispersibility in water and limited interaction with hydrophilic molecules, thereby hindering their performance in applications such as drug delivery in physiological media and the removal of polar pollutants from water.[2]
To overcome these limitations, researchers have explored various strategies to enhance the hydrophilicity of COFs.[2][3] One of the most effective approaches is the post-synthetic modification (PSM) of the COF structure, where functional groups are introduced after the framework has been synthesized.[3][4] This allows for the precise tuning of the chemical properties of the pores without disrupting the overall crystalline structure.[4]
Methoxyethoxy Chains: A Gateway to Enhanced Hydrophilicity
The introduction of methoxyethoxy chains, or more broadly, oligo(ethylene glycol) (OEG) or polyethylene glycol (PEG) chains, is a well-established strategy for increasing the hydrophilicity and biocompatibility of various materials.[5] The ether oxygen atoms in these chains are capable of forming hydrogen bonds with water molecules, leading to a significant increase in the material's affinity for water.
The logical relationship for this modification can be visualized as follows:
Caption: Experimental workflow for the post-synthetic modification of a COF.
Characterization of Hydrophilicity: Water Contact Angle Measurement
The wettability of the pristine and functionalized COFs can be quantitatively compared by measuring the static water contact angle.
Apparatus:
-
Contact angle goniometer equipped with a high-resolution camera and a microsyringe.
Procedure:
-
Prepare a flat, smooth pellet of the COF powder by compressing it under high pressure.
-
Place the COF pellet on the sample stage of the goniometer.
-
Using the microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the pellet.
-
Immediately start recording the image of the droplet at the solid-liquid-vapor interface.
-
Use the software associated with the goniometer to measure the angle between the baseline of the droplet and the tangent at the point of contact with the surface.
-
Repeat the measurement at several different locations on the pellet surface to ensure reproducibility and calculate an average contact angle.
Conclusion and Future Perspectives
The functionalization of Covalent Organic Frameworks with methoxyethoxy or similar oligo(ethylene glycol) chains is a powerful and effective strategy to transform their surfaces from hydrophobic to hydrophilic. This modification significantly enhances their dispersibility in aqueous media, increases their water uptake capacity, and improves their biocompatibility, thereby broadening their applicability in biomedical and environmental fields.
While the principle is well-established, future research should focus on providing more direct comparative studies with detailed experimental data, including water contact angle measurements and water vapor sorption isotherms, for a wider range of COFs and methoxyethoxy chain lengths. Such data will be invaluable for researchers and scientists in selecting and designing the optimal COF materials for their specific applications, particularly in the promising area of targeted drug delivery where precise control over material-water interactions is paramount.
References
-
Ghasemian, S., et al. (2023). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications. Available at: [Link]
-
Xiao, J., Chen, J., & Qiu, H. (2022). Morphological control of covalent organic frameworks in a PEG–H2O system. Green Chemistry, 24(5), 2096-2101. Available at: [Link]
-
Segura, J. L., et al. (2019). Post-synthetic modification of covalent organic frameworks. Chemical Society Reviews, 48(12), 3301-3321. Available at: [Link]
-
Gao, Q., et al. (2021). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. Molecules, 26(6), 1799. Available at: [Link]
-
Wang, L., et al. (2022). Poly(ethylene glycol)-functionalized 3D covalent organic frameworks as solid-state polyelectrolytes. RSC Advances, 12(26), 16354-16357. Available at: [Link]
- Yaghi, O. M., et al. (2021). Covalent organic frameworks. Google Patents, WO2021142474A1.
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- 4. Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solid-State NMR Analysis of 2,5-Bis(2-methoxyethoxy)terephthalaldehyde Linkages
A Publish Comparison Guide for Structural Validation
Executive Summary
In the development of Covalent Organic Frameworks (COFs) and advanced Schiff-base polymers, 2,5-Bis(2-methoxyethoxy)terephthalaldehyde (BMTA) serves as a critical linear building block. Its flexible alkoxy side chains provide solubility and pore-environment engineering capabilities that unsubstituted terephthalaldehyde lacks.
However, confirming the successful polymerization of BMTA—specifically the formation of imine (–C=N–) or hydrazone linkages—is often plagued by ambiguity when relying solely on FT-IR or PXRD. This guide objectively compares Solid-State NMR (ssNMR) against these alternatives, demonstrating why ssNMR is the only technique capable of providing a self-validating, quantitative molecular blueprint of the material.
Part 1: Critical Comparison of Analytical Techniques
For a researcher confirming the reaction between BMTA and an amine linker, the primary question is: Did the aldehyde carbonyl convert to an imine linkage, and to what extent?
Table 1: Comparative Performance Matrix
| Feature | Solid-State NMR (13C CP-MAS) | FT-IR Spectroscopy | Powder X-Ray Diffraction (PXRD) |
| Linkage Specificity | High. Distinct chemical shifts for C=O (188 ppm) vs. C=N (158 ppm). | Medium. C=N stretch (~1620 cm⁻¹) often overlaps with C=C aromatic vibrations. | None. Detects periodicity, not chemical bonds. |
| Quantification | High. Integration of peaks allows calculation of % conversion (Degree of Polymerization). | Low. Peak intensities depend on sample thickness/pressure; difficult to quantify conversion. | N/A. Cannot quantify chemical conversion. |
| Side Chain Analysis | High. Resolves methoxyethoxy chains (50-75 ppm) confirming side-chain integrity. | Low. Ether stretches are broad and non-specific in the fingerprint region. | Low. Flexible side chains are often disordered and invisible to XRD. |
| Amorphous Phase | Excellent. Detects linkages regardless of long-range order. | Good. Detects functional groups but lacks structural context. | Fail. Amorphous materials yield no diffraction patterns. |
| "False Positive" Risk | Very Low. | High. Trapped monomers can mimic polymer signals; overlap obscures residual aldehyde. | High. A material can be crystalline (stacked monomers) but not polymerized. |
The "Linkage Paradox"
Why PXRD and FT-IR are insufficient: A common failure mode in COF synthesis is the formation of an ordered stack of unreacted or partially reacted monomers (a molecular crystal) rather than a covalently bonded network.
-
FT-IR may show a weak C=N band, but cannot easily distinguish between a 10% conversion and a 90% conversion due to overlapping aromatic ring modes.
The ssNMR Solution: Solid-state NMR resolves the Carbonyl Carbon (C=O) and the Imine Carbon (C=N) as distinct signals separated by ~30 ppm. It is the only technique that can definitively prove the consumption of the starting material.
Part 2: Technical Deep Dive – The BMTA Signature
To analyze this compound linkages, one must understand the specific spectral landscape.
1. The Chemical Shift Fingerprint[1]
-
Aldehyde Carbon (C=O): 188 – 192 ppm . The "Red Flag" signal. Any intensity here indicates unreacted end-groups or trapped monomer.
-
Imine Linkage (C=N): 155 – 160 ppm . The "Success" signal. This peak emerges only upon successful condensation.
-
Aromatic Backbone (C-O): ~150 ppm . The carbon attached to the alkoxy side chain.[1]
-
Methoxyethoxy Side Chains:
-
-O-CH₂- (Ether): 68 – 72 ppm .
-
-O-CH₃ (Methoxy): 58 – 60 ppm .
-
Note: These aliphatic signals are crucial. If they disappear or broaden excessively, it suggests decomposition of the side chains during harsh solvothermal synthesis.
-
2. Dynamics and Cross-Polarization (CP)
The BMTA molecule presents a unique challenge: Heterogeneous Dynamics .
-
The aromatic backbone is rigid (efficient Cross-Polarization).
-
The methoxyethoxy side chains are flexible/mobile (inefficient Cross-Polarization).
Implication: In a standard CP-MAS experiment optimized for the rigid backbone (contact time ~2ms), the side chain signals may appear artificially weak. Do not mistake this for side-chain cleavage.
Part 3: Self-Validating Experimental Protocol
Objective: Acquire a quantitative 13C CP-MAS spectrum to validate BMTA polymerization.
Step 1: Sample Preparation[2]
-
Pack the Rotor: Use a 4mm or 3.2mm ZrO₂ rotor. Pack the dry powder uniformly.
-
Mass Check: Ensure at least 30-50 mg of sample for reasonable signal-to-noise (S/N).
Step 2: Pulse Sequence Setup (13C CP-MAS)
-
Spinning Speed: 10 – 12 kHz (Sufficient to push spinning sidebands away from the 160 ppm imine peak).
-
Contact Time: 2.0 ms (Standard) AND 5.0 ms (Long).
-
Relaxation Delay (d1): 3 – 5 seconds.
-
Decoupling: SPINAL-64 or TPPM (High-power proton decoupling is mandatory).
Step 3: The "Traffic Light" Validation Logic
Analyze the resulting spectrum using this logic flow:
-
Check 190 ppm (C=O):
-
Absent: Green Light (Full conversion).
-
Present: Yellow Light (Calculate ratio of C=N : C=O to determine defect density).
-
-
Check 160 ppm (C=N):
-
Sharp/Strong: Green Light (Crystalline/Ordered linkage).
-
Broad: Yellow Light (Amorphous/Disordered linkage).
-
-
Check 50-75 ppm (Side Chains):
-
Present: Green Light (Linker integrity maintained).
-
Absent: Red Light (Side chain decomposition).
-
Part 4: Visualizations
Diagram 1: The Self-Validating Analytical Workflow
This diagram illustrates the decision-making process for validating the material structure.
Caption: Logic flow for interpreting 13C CP-MAS NMR data to validate BMTA linkage formation.
Diagram 2: Pulse Sequence Logic (Rigid vs. Mobile)
This diagram explains why specific experimental parameters are chosen to detect both the rigid linkage and the flexible side chains.
Caption: Comparison of Cross-Polarization efficiency between the rigid imine backbone and flexible side chains.
References
-
Segura, J. L., et al. (2016). "Covalent Organic Frameworks based on Schiff-base chemistry: Synthesis, properties and applications." Chemical Society Reviews. Link
-
Reimer, J. A., et al. (2018). "Solid-state NMR spectroscopy of metal-organic frameworks." Chemical Reviews. (Applicable methodology for porous frameworks). Link
-
Lohhrman, J., et al. (2020). "Monitoring the Synthesis of Covalent Organic Frameworks by Solid-State NMR." Journal of the American Chemical Society. Link
-
Laws, D. D., et al. (2002). "Solid-State NMR Spectroscopic Methods in Chemistry." Angewandte Chemie International Edition. Link
-
Mellot-Draznieks, C., et al. (2019). "Combined solid-state NMR, FT-IR and computational studies on layered and porous materials." Chemical Society Reviews. Link
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,5-Bis(2-methoxyethoxy)terephthalaldehyde
The proper management and disposal of laboratory chemicals are not merely regulatory hurdles; they are foundational pillars of a safe, efficient, and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,5-Bis(2-methoxyethoxy)terephthalaldehyde (CAS No. 2053247-15-5), a substituted aromatic aldehyde. The procedures outlined here are synthesized from established chemical safety principles and regulatory guidelines to ensure the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks
This compound is classified as a harmful substance. A thorough understanding of its specific hazards is the first step in ensuring safe handling and disposal. The primary risks associated with this compound are outlined by its official hazard statements.
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Code | Description of Risk |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects. |
| Causes skin irritation | H315 | Direct contact with the skin can cause redness, itching, and inflammation. |
| Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation and potential damage. |
| May cause respiratory irritation | H335 | Inhalation of the dust or powder can irritate the respiratory tract. |
Source: MilliporeSigma, Sigma-Aldrich.
Given its classification, all waste containing this compound, including pure solid, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1] It is imperative that this waste is not disposed of through standard sewage systems or as general municipal waste.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling waste containers of this compound, all personnel must be equipped with the appropriate PPE. The selection of PPE is crucial for minimizing exposure.[3]
Table 2: Recommended PPE for Waste Handling
| Body Part | Required Equipment | Rationale and Specifications |
| Hands | Chemical-resistant gloves | Butyl rubber or nitrile gloves are recommended for protection against aldehydes.[4] Latex gloves are not effective and should not be used.[4] Always inspect gloves for integrity before use. |
| Eyes/Face | Splash-proof safety goggles & face shield | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A full-face shield should be worn when transferring solutions to protect against unexpected splashes.[3][4] |
| Body | Flame-resistant lab coat & full-length pants | A fully buttoned lab coat protects the skin and personal clothing from contamination.[3] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
| Respiratory | NIOSH-approved respirator (if applicable) | A respirator with cartridges appropriate for organic vapors may be required for managing large spills or when working outside of a certified chemical fume hood.[3][4] |
Waste Characterization and Segregation Protocol
Proper segregation is a critical, non-negotiable step in laboratory safety. Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases.[5]
Causality of Segregation:
-
Aldehydes and Bases: Aldehydes can undergo reactions like aldol condensations, often catalyzed by strong bases. While this specific molecule's reactivity is not fully detailed, the general principle of separating aldehydes from strong bases is a prudent safety measure.[6]
-
Organics and Oxidizers: As an organic compound, it must be kept separate from strong oxidizing agents to prevent rapid, exothermic reactions.[6]
-
Acids and Other Chemicals: Keep this waste stream separate from cyanides, azides, and hypochlorite solutions to prevent the generation of highly toxic gases.[5]
Waste Classification: Based on its properties, waste this compound should be classified as a non-halogenated organic solid or, if in solution, as oxygenated organic solvent waste .[7][8]
Step-by-Step Disposal Procedures
Follow this protocol to ensure compliant and safe disposal. All handling of open waste containers should occur within a certified chemical fume hood.[3]
Step 1: Select the Appropriate Waste Container
-
Use a container that is in good condition, free of cracks or leaks, and has a secure, sealable lid.[9][10]
-
The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Ensure the container is designated for non-halogenated organic waste.
Step 2: Accumulate Waste at the Point of Generation
-
Keep the designated waste container in a "Satellite Accumulation Area," which is at or near the point of waste generation and under the control of the laboratory personnel.[9][11]
-
For solid waste, use a scoop or spatula to transfer the material into the waste container.
-
For solutions, pour carefully, using a funnel to prevent spills.
-
Crucially, do not overfill the container. Leave at least 10% of the volume as headspace (ullage) to allow for vapor expansion with temperature changes.[10][11]
Step 3: Secure and Label the Container
-
Keep the container tightly closed at all times except when adding waste.[9] Do not leave a funnel in the opening.[9]
-
Label the container clearly and legibly with the words "Hazardous Waste".[9]
-
The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the relevant hazards (e.g., "Harmful," "Irritant").
Step 4: Arrange for Disposal
-
Store the sealed and labeled container in a designated, supervised chemical waste storage area away from regular lab activity.[11] This area should not be exposed to heat sources or direct sunlight.[2]
-
Do not let waste accumulate. Once the container is full or is no longer needed, arrange for pickup.
-
Contact your institution's Environmental Health & Safety (EH&S) office or equivalent department to schedule a waste pickup.[9] Disposal must be carried out by a specialized and licensed hazardous waste disposal company.[2]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from initial use to final disposal.
Caption: Decision workflow for handling and disposal.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is vital to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity and your laboratory supervisor.
-
Assess the Spill: Determine the size and scope of the spill. If it is large, if you feel unwell, or if you are not trained to handle it, evacuate the area immediately and contact your institution's emergency response or EH&S office.[9]
-
Manage Small Spills: For a small, manageable spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing the full PPE described in Table 2, control the spread of the spill.
-
Gently cover the spill with an absorbent material or a spill pillow appropriate for organic chemicals.[12]
-
Some procedures for aldehydes suggest neutralization with a sodium bisulfite solution before cleanup; however, this should only be attempted by trained personnel following a specific, validated protocol, as the reaction can be exothermic.[3][12]
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
By adhering to these detailed procedures, researchers can confidently manage this compound waste, ensuring a culture of safety and environmental responsibility within the laboratory.
References
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- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. (2025).
- What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com.
- Chemical Waste (Guidance Note). University of Glasgow.
- Safe Storage and Disposal of Chemicals in A Lab. Tion.
- Acetaldehyde Laboratory Chemical Safety Summary. Stanford University.
- Safety Data Sheet for Terephthalaldehyde. Fisher Scientific. (2025).
- This compound Product Page. MilliporeSigma.
- This compound Product Page. Sigma-Aldrich.
- Safety Data Sheet for 1,4-Benzenedicarboxaldehyde. ThermoFisher Scientific. (2025).
- Safe Use of Glutaraldehyde in Health Care. Occupational Safety and Health Administration (OSHA).
- Hazard Watch: helping to protect employees from aldehydes. RPS Group. (2022).
- Safety Data Sheet for Terephthalic acid ≥95 %. Carl ROTH.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- This compound Product Page. Apollo Scientific.
- 2,5-Bis(2-methoxyethoxy)terephthalohydrazide Product Page. Chemsrc. (2025).
- Safety Data Sheet for Terephthalaldehyde. Sigma-Aldrich. (2011).
- Material Safety Data Sheet for Terephthalaldehyde. CDH Fine Chemical.
- Guidelines for the classification of 20 hazardous wastes. Chulalongkorn University.
- Hazardous laboratory waste classification. Universitat de Barcelona. (2020).
- List of Hazardous Wastes (Schedule - 1 & 2). BAGA (the Netherlands Environment Protection Agency).
- Guide to hazardous waste and hazardous recyclable materials classification. Government of Canada. (2023).
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A Researcher's Guide to the Safe Handling of 2,5-Bis(2-methoxyethoxy)terephthalaldehyde
An In-Depth Technical Guide for Laboratory Professionals
As a novel aromatic aldehyde, 2,5-Bis(2-methoxyethoxy)terephthalaldehyde presents unique handling and safety considerations for researchers in drug development and chemical synthesis. This guide provides a comprehensive framework for its safe utilization, from initial handling to final disposal, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.
I. Hazard Assessment and Initial Preparations
Before handling this compound, a thorough review of its Safety Data Sheet (SDS) is mandatory.[1] The compound is classified as harmful, with specific warnings for ingestion, skin and eye irritation, and respiratory irritation.
Key Hazard Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Signal Word | Warning |
| Pictogram | GHS07 (Harmful) |
Source: Sigma-Aldrich
Given its nature as a solid, likely a powder, the primary exposure risks are through inhalation of airborne particulates and direct contact with skin and eyes.[2] Therefore, all initial handling, including weighing and preparation of solutions, must be conducted within a certified chemical fume hood to minimize the generation of aerosols.[2][3]
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the cornerstone of safe chemical handling. The following provides a detailed, step-by-step guide to donning and doffing the necessary protective gear.
1. Eye and Face Protection:
-
Requirement: Chemical splash goggles are mandatory at all times.[4] For procedures with a higher risk of splashing, such as when transferring solutions, a full-face shield should be worn in addition to goggles.[4][5]
-
Rationale: This dual-layer protection is critical to prevent contact with the mucous membranes of the eyes, which are particularly susceptible to irritation from this compound.
2. Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves provide good general protection for short-term handling.[5] For prolonged contact or when handling larger quantities, consider thicker gloves or double-gloving.[4] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.[4]
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned to protect against accidental spills.[1][5]
-
Footwear: Closed-toe shoes are required to protect the feet from spills.[1]
3. Respiratory Protection:
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of the powdered chemical.[2][3]
-
Secondary Control: In situations where a fume hood is not feasible or as an additional precaution during spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[6][7]
Workflow for Safe Handling of this compound
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
